molecular formula C12H12Cl2O B1349750 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride CAS No. 71501-44-5

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Cat. No.: B1349750
CAS No.: 71501-44-5
M. Wt: 243.13 g/mol
InChI Key: RZHJJILZUKNEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a useful research compound. Its molecular formula is C12H12Cl2O and its molecular weight is 243.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHJJILZUKNEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221736
Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71501-44-5
Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71501-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)cyclopentanecarbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YJ7H6AM4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and analytical methodologies for this compound (CAS No. 71501-44-5). This compound is a key intermediate in organic synthesis, valued for its reactive acyl chloride group which serves as a versatile building block for constructing more complex molecular architectures, particularly in medicinal chemistry and agrochemical development.[1][2]

Core Physical and Chemical Properties

This compound is an acyl chloride characterized by a cyclopentane ring substituted with a 4-chlorophenyl group.[1][2] Its molecular formula is C₁₂H₁₂Cl₂O.[1][2][3] The quantitative physical and chemical data are summarized below.

PropertyValueSource(s)
CAS Number 71501-44-5[2][3]
Molecular Formula C₁₂H₁₂Cl₂O[1][2][3]
Molecular Weight 243.13 g/mol [1][2]
IUPAC Name 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride[2]
Boiling Point 165-167 °C at 10 Torr[4]
Density 1.245 g/cm³ at 20 °C[4]
Refractive Index 1.5545-1.5565[5]
LogP 3.97[6]
InChI InChI=1S/C12H12Cl2O/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2[2]
InChI Key RZHJJILZUKNEKM-UHFFFAOYSA-N[2][3][6]
Canonical SMILES C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl[2]

Experimental Protocols

Synthesis via Acyl Chlorination

The most common method for synthesizing this compound is through the acyl chlorination of its corresponding carboxylic acid precursor, 1-(4-chlorophenyl)cyclopentanecarboxylic acid.[1] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this conversion.[1][2]

Protocol:

  • Reaction Setup: In a suitable reaction vessel, place thionyl chloride (SOCl₂).

  • Addition of Precursor: Add 1-(4-chlorophenyl)cyclopentanecarboxylic acid dropwise to the thionyl chloride under constant stirring. The reaction is exothermic and the temperature should be maintained in a controlled range, typically 40–50 °C.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, remove the excess thionyl chloride by concentration under reduced pressure.[1]

  • Purification: To isolate the final product, add an aprotic solvent like methylene chloride and concentrate to dryness.[1] Further purification can be achieved through vacuum distillation or recrystallization.[1]

G cluster_workflow Synthesis Workflow start Start: 1-(4-chlorophenyl) cyclopentanecarboxylic acid process Acyl Chlorination (40-50 °C) start->process reagent Reagent: Thionyl Chloride (SOCl₂) reagent->process purification Purification: Vacuum Distillation process->purification end_product Product: 1-(4-Chlorophenyl) cyclopentanecarbonyl chloride purification->end_product

Caption: Workflow for the synthesis of the title compound.

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing this compound. A reverse-phase (RP) method can be employed for this purpose.[6]

Protocol:

  • Column: Newcrom R1 reverse-phase column.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6] For applications compatible with Mass Spectrometry (MS), phosphoric acid should be substituted with formic acid.[6]

  • Detection: UV detection at 254 nm is a common method for monitoring acyl chlorides.[1]

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[6]

G cluster_hplc Analytical Workflow: Reverse-Phase HPLC sample Sample Preparation injection Inject into HPLC System sample->injection separation Separation on Newcrom R1 Column (Acetonitrile/Water/Acid) injection->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis detection->analysis

Caption: General workflow for HPLC analysis.

Chemical Reactivity and Applications

The primary utility of this compound stems from its reactive acyl chloride group, which makes it an excellent acylating agent.[1][2] It readily reacts with various nucleophiles to form a range of derivatives.[1] This reactivity is fundamental to its application as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Key Reactions:

  • Amide Formation: Reacts with amines to yield amides.[1]

  • Ester Formation: Reacts with alcohols to form esters.[1]

  • Hydrolysis: Undergoes hydrolysis to revert to the corresponding carboxylic acid.[1]

  • Friedel-Crafts Acylation: Can be used to introduce the acyl group onto aromatic rings.[2]

  • Grignard Reactions: Acts as an electrophile in reactions with Grignard reagents to form ketones.[1]

G cluster_reactivity Role as a Synthetic Intermediate center_node 1-(4-Chlorophenyl) cyclopentanecarbonyl chloride amide Product: Amide center_node->amide Acylation ester Product: Ester center_node->ester Acylation ketone Product: Ketone center_node->ketone Acylation amine Nucleophile: Amine amine->amide alcohol Nucleophile: Alcohol alcohol->ester grignard Nucleophile: Grignard Reagent grignard->ketone

Caption: Reactivity and applications in organic synthesis.

References

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)cyclopentanecarbonyl chloride, a key intermediate in organic and medicinal chemistry. This document details its chemical structure, properties, synthesis, and applications, presenting data in a clear, structured format for easy reference by professionals in research and drug development.

Chemical Identity and Structure

This compound is an acyl chloride characterized by a cyclopentane ring substituted with both a 4-chlorophenyl group and a reactive carbonyl chloride moiety.[1][2] This structure makes it a valuable building block for introducing the 1-(4-chlorophenyl)cyclopentanoyl group into various molecules.[2]

Chemical Formula: C₁₂H₁₂Cl₂O

Molecular Structure:

Below is the two-dimensional chemical structure of this compound.

Chemical structure of this compound

Chemical Identifiers Summary

IdentifierValue
CAS Number 71501-44-5[1][2][3][4]
Molecular Weight 243.13 g/mol [1][2][4]
IUPAC Name 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride[2]
SMILES C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl[2][5]
InChI Key RZHJJILZUKNEKM-UHFFFAOYSA-N[2][3]

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound. The physicochemical data are primarily estimates.

PropertyValue
Boiling Point ~346.25°C (estimated)[4]
Density ~1.1896 g/cm³ (estimated)[4]
Refractive Index ~1.5545 - 1.5565[4]
¹H NMR Aromatic protons expected at δ 7.2–7.4 ppm[1]
¹³C NMR Cyclopentane carbons expected at δ 25–35 ppm[1]
Infrared (IR) Characteristic C=O stretch for an acyl chloride at ~1800 cm⁻¹[1]
Mass Spectrometry Molecular ion peak expected at m/z 243.08[1]

Synthesis and Purification

The primary synthetic route to this compound is through the chlorination of its corresponding carboxylic acid precursor.[1]

Experimental Protocol: Synthesis via Acyl Chlorination

This protocol describes the conversion of 1-(4-chlorophenyl)cyclopentanecarboxylic acid to the target acyl chloride using thionyl chloride (SOCl₂).

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is anhydrous.

  • Reaction Setup: Charge the flask with thionyl chloride (SOCl₂).

  • Addition of Starting Material: Add 1-(4-chlorophenyl)cyclopentanecarboxylic acid (CAS: 80789-69-1) dropwise to the stirred thionyl chloride. The reaction is exothermic and should be controlled, typically maintaining a temperature between 40–50 °C.[1]

  • Reaction Monitoring: The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride by concentration under reduced pressure (rotary evaporation).[1]

  • Purification: The crude product can be purified by adding an aprotic solvent like methylene chloride and re-concentrating to dryness to remove residual SOCl₂.[1] Further purification can be achieved through vacuum distillation or recrystallization to yield the final product.[1]

G start 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid reagent Thionyl Chloride (SOCl₂) (40-50 °C) start->reagent product This compound reagent->product purification Purification (Vacuum Distillation / Recrystallization) product->purification final_product Pure Product purification->final_product

A typical workflow for the synthesis of the title compound.

Chemical Reactivity and Applications

As an acyl chloride, this compound is a highly reactive and versatile intermediate in organic synthesis.[1][2] Its primary utility lies in acylation reactions, where it serves to introduce the 1-(4-chlorophenyl)cyclopentanoyl moiety into a target molecule.

  • Acylation Reactions: It readily reacts with nucleophiles such as alcohols, amines, and phenols to form corresponding esters, amides, and phenyl esters. This reactivity is fundamental to its role as a building block.[2]

  • Friedel-Crafts Acylation: The compound can be used in Friedel-Crafts reactions to acylate aromatic rings, creating more complex molecular architectures.[2]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[2] Its structure is also relevant in the development of agrochemicals.[2]

G A This compound C Acylated Product (Ester, Amide, etc.) A->C Acylation B Nucleophile (e.g., R-OH, R-NH₂) B->C D HCl (Byproduct)

General acylation pathway using the title compound.

References

In-Depth Technical Guide: 1-(4-Chlorophenyl)cyclopentane-1-carbonyl chloride (CAS 71501-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride, CAS number 71501-44-5. This compound is a reactive acyl chloride, primarily utilized as a chemical intermediate and building block in organic and medicinal chemistry.

General Information

1-(4-Chlorophenyl)cyclopentane-1-carbonyl chloride is an organic compound characterized by a cyclopentane ring substituted with both a 4-chlorophenyl group and a highly reactive carbonyl chloride functional group.[1][2] This structure makes it a valuable reagent for introducing the 1-(4-chlorophenyl)cyclopentanecarbonyl moiety into other molecules.

Chemical Identity
IdentifierValue
CAS Number 71501-44-5
IUPAC Name 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride[2]
Molecular Formula C₁₂H₁₂Cl₂O[2]
Molecular Weight 243.13 g/mol [2]
SMILES C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl[2]
InChI Key RZHJJILZUKNEKM-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride is provided below.

PropertyValueSource
Boiling Point 165-167 °C at 10 Torr
Density 1.245 g/cm³ at 20 °C

Synthesis and Characterization

The primary synthetic route to 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor.

Experimental Protocol: Synthesis

Objective: To synthesize 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride from 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

Reagents:

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, the starting material, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, is dissolved in an anhydrous solvent.

  • Thionyl chloride is added dropwise to the solution while stirring, typically at a controlled temperature to manage the exothermic reaction.

  • The reaction mixture is then heated to reflux and monitored for completion using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure (vacuum distillation).

  • The resulting crude product, 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride, can be purified by vacuum distillation or recrystallization to yield the final product.

Analytical Characterization

The purity and identity of the synthesized compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the C=O stretch of the acyl chloride is expected around 1800 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can be employed.[1]

Synthesis_Workflow Precursor 1-(4-chlorophenyl)cyclopentane- carboxylic acid Reaction Chlorination Reaction (Anhydrous Conditions) Precursor->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Product 1-(4-chlorophenyl)cyclopentane- 1-carbonyl chloride (CAS 71501-44-5) Reaction->Product Purification Purification (Vacuum Distillation) Product->Purification Chemical_Reactions Start 1-(4-chlorophenyl)cyclopentane- 1-carbonyl chloride Amide Amide Derivative Start->Amide Nucleophilic Acyl Substitution Ester Ester Derivative Start->Ester Nucleophilic Acyl Substitution CarboxylicAcid Carboxylic Acid Derivative Start->CarboxylicAcid Hydrolysis Amine Amine (R-NH₂) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester Water Water (H₂O) Water->CarboxylicAcid

References

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride molecular weight and mass

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride: Molecular Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of this compound. This acyl chloride is a valuable reagent in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. The molecular formula is C₁₂H₁₂Cl₂O.[1][2][3][4][5] The molecular weight is approximately 243.13 g/mol .[1][2][3][5]

ParameterValueReference
Molecular Formula C₁₂H₁₂Cl₂O[1][2][3][4][5]
Molecular Weight 243.13 g/mol [1][2][3][5]
Monoisotopic Mass 242.02652 g/mol Calculated
CAS Number 71501-44-5[1][2]

Experimental Protocols

This compound is a versatile chemical intermediate. Detailed below are key experimental protocols for its synthesis and a common application in Friedel-Crafts acylation reactions.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the chlorination of the corresponding carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂).[1]

Procedure:

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

  • Slowly add an excess of thionyl chloride to the carboxylic acid. The reaction is often performed at a moderately elevated temperature, for instance, between 40-50°C, to facilitate the reaction while controlling the exothermic nature of the addition.[1]

  • The reaction mixture is stirred at this temperature until the conversion to the acid chloride is complete. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the excess thionyl chloride is removed, typically by distillation under reduced pressure.[1]

  • To ensure the complete removal of residual thionyl chloride, an aprotic solvent like methylene chloride can be added and subsequently evaporated under reduced pressure.[1] The final product is the desired this compound.

Friedel-Crafts Acylation using this compound

Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3]

General Procedure:

  • In a dry reaction flask under an inert atmosphere, suspend anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the suspension in an ice bath.

  • Slowly add this compound to the stirred suspension.

  • To this mixture, add the aromatic substrate dropwise, maintaining a low temperature (e.g., 0-10°C) to control the reaction.[3]

  • After the addition is complete, the reaction mixture may be allowed to warm to room temperature and stirred for an additional period to ensure complete reaction.[3]

  • The reaction is then quenched by carefully pouring the mixture onto crushed ice, often containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

  • The product is extracted into an organic solvent. The organic layer is then washed sequentially with water, a saturated sodium bicarbonate solution, and brine.[3]

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by techniques such as vacuum distillation or column chromatography.[3]

Visualized Workflows and Reaction Mechanisms

To further elucidate the experimental processes and chemical transformations, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_acid 1-(4-chlorophenyl)cyclopentanecarboxylic acid reaction_step Reaction at 40-50°C start_acid->reaction_step start_socl2 Thionyl Chloride (SOCl₂) start_socl2->reaction_step workup_distill Distillation (reduced pressure) reaction_step->workup_distill workup_wash Aprotic Solvent Wash workup_distill->workup_wash product This compound workup_wash->product

Synthesis of this compound.

Friedel_Crafts_Workflow cluster_reactants Reactants & Catalyst cluster_workup Work-up Procedure reactant_acyl This compound reaction_step Reaction in Anhydrous Solvent (0°C to RT) reactant_acyl->reaction_step reactant_arene Aromatic Substrate reactant_arene->reaction_step catalyst Anhydrous AlCl₃ catalyst->reaction_step quench Quench with Ice/HCl reaction_step->quench extract Organic Extraction quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry purification Purification (Distillation or Chromatography) dry->purification product Acylated Aromatic Product purification->product

General workflow for Friedel-Crafts acylation.

Acylation_Mechanism acyl_chloride This compound + AlCl₃ acylium_ion {Acylium Ion Intermediate | [R-C≡O]⁺} acyl_chloride->acylium_ion Formation of Electrophile sigma_complex {Sigma Complex | (Non-aromatic intermediate)} acylium_ion->sigma_complex Nucleophilic Attack aromatic_ring Aromatic Ring (Nucleophile) aromatic_ring->sigma_complex Nucleophilic Attack product {Acylated Product | + HCl + AlCl₃} sigma_complex->product Deprotonation & Aromaticity Restoration

Simplified mechanism of Friedel-Crafts acylation.

References

An In-depth Technical Guide to the Reactivity Profile of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive acyl chloride moiety and a biologically relevant 4-chlorophenyl group appended to a cyclopentane scaffold, renders it a valuable intermediate for the synthesis of a diverse range of bioactive compounds. This guide provides a comprehensive overview of its reactivity, synthesis, and applications, with a focus on detailed experimental protocols and its role in the development of potential therapeutic agents.

Physicochemical and Spectroscopic Data

Precise characterization of this compound is fundamental for its application in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 71501-44-5[1][2]
Molecular Formula C₁₂H₁₂Cl₂O[1]
Molecular Weight 243.13 g/mol [1]
Boiling Point 165-167 °C at 10 Torr[3]
Density ~1.245 g/cm³ (estimate)[3]
Appearance Not specified (likely a liquid or low-melting solid)-
Solubility Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF)[4]
InChI Key RZHJJILZUKNEKM-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data

TechniqueKey Features and Expected ValuesReference
¹H NMR Aromatic protons: δ 7.2–7.4 ppm (m); Cyclopentane protons: δ 1.8-2.8 ppm (m)[4]
¹³C NMR Aromatic carbons: δ 125–140 ppm; Cyclopentane carbons: δ 25–45 ppm; Carbonyl carbon: >170 ppm[4]
Infrared (IR) Strong C=O stretch at ~1800 cm⁻¹[4]
Mass Spec. (MS) Molecular ion peak (M⁺) at m/z ≈ 242/244 (due to ³⁵Cl and ³⁷Cl isotopes)[4]

Synthesis of this compound

The primary route to this compound is through the chlorination of its corresponding carboxylic acid precursor.

Synthesis of the Precursor: 1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid

While various methods exist for the synthesis of substituted cyclopentanecarboxylic acids, a common approach involves a Grignard reaction followed by carboxylation or a Friedel-Crafts reaction. For the synthesis of 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, a Friedel-Crafts-type reaction is a plausible route.

Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (CH₂Cl₂) (optional, as solvent)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid.

    • Slowly add an excess of thionyl chloride (approximately 1.5-2.0 equivalents) to the flask at room temperature under an inert atmosphere (e.g., nitrogen or argon). A few drops of DMF can be added to catalyze the reaction.

    • The reaction is typically conducted with stirring at a controlled temperature of 40–50 °C.[4] The acid can be added dropwise to the thionyl chloride to manage the exothermic nature of the reaction.[4]

    • Heat the reaction mixture to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.[4] Alternatively, an aprotic solvent like dichloromethane can be added and subsequently removed under reduced pressure to help eliminate residual thionyl chloride.[4]

  • Expected Yield: While specific yields are not widely reported in publicly available literature, similar reactions typically proceed in high yield (>85%).

  • Purity Assessment: The purity of the final product can be confirmed by ¹H NMR, IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride around 1800 cm⁻¹), and gas chromatography-mass spectrometry (GC-MS).[4]

G cluster_synthesis Synthesis Workflow Precursor 1-(4-Chlorophenyl)cyclopentane- 1-carboxylic acid Reaction Chlorination 40-50 °C, Reflux Precursor->Reaction Reagent Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) Reagent->Reaction Product 1-(4-Chlorophenyl)cyclopentane- carbonyl chloride Reaction->Product

Synthesis of the title compound from its carboxylic acid precursor.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

This is the most common reaction pathway for acyl chlorides. They react readily with a variety of nucleophiles to form a range of carboxylic acid derivatives.[1] The general mechanism proceeds through a tetrahedral intermediate.[1]

  • Reaction with Amines (Amide Formation): Primary and secondary amines react rapidly with the acyl chloride to form N-substituted amides. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

  • Reaction with Alcohols (Ester Formation): Alcohols react to form esters. These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the HCl produced.

  • Hydrolysis: In the presence of water, the acyl chloride hydrolyzes back to the parent 1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid.[1] This reaction is often rapid and necessitates handling the acyl chloride under anhydrous conditions.

Experimental Protocol: Synthesis of an N-Aryl-1-(4-chlorophenyl)cyclopentanecarboxamide

  • Materials:

    • This compound

    • A substituted aniline (e.g., aniline, 4-fluoroaniline)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (Et₃N) or Pyridine

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Expected Yield: Amide formation from acyl chlorides is generally a high-yielding reaction, often exceeding 90%.

G AcylChloride 1-(4-Chlorophenyl)cyclopentane- carbonyl chloride Amine Primary/Secondary Amine (R₂NH) Alcohol Alcohol (R'OH) Water Water (H₂O) Amide N-Substituted Amide Amine->Amide Nucleophilic Acyl Substitution Ester Ester Alcohol->Ester Nucleophilic Acyl Substitution CarboxylicAcid Carboxylic Acid Water->CarboxylicAcid

Major reaction pathways of the title compound.

Friedel-Crafts Acylation

The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This allows for the formation of diaryl ketones.[1]

Reduction

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the acyl chloride to the corresponding primary alcohol, [1-(4-chlorophenyl)cyclopentyl]methanol. This reaction must be carried out under strictly anhydrous conditions.

Applications in Drug Discovery and Development

This compound serves as a key building block for the synthesis of molecules with potential therapeutic applications, particularly in the areas of oncology and inflammation.[1] The 4-chlorophenyl moiety is a common feature in many biologically active compounds, and the cyclopentane ring can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets.

Anti-inflammatory Agents

Derivatives of this compound have been investigated for their potential as anti-inflammatory compounds.[1] The mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymes in inflammatory signaling pathways, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases. The synthesis of amide and ester libraries from the title acyl chloride allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors. For instance, pyrrole-containing compounds, which can be synthesized from related building blocks, have shown promise as anti-inflammatory agents by modulating cytokine levels, such as TNF-α.[5]

Anti-cancer Agents

The development of novel anti-cancer agents is another area where this chemical intermediate is utilized.[1] Research has shown that organotin(IV) complexes of the parent carboxylic acid, 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid, exhibit antitumor activities against various human cancer cell lines. This suggests that derivatives of the acyl chloride could be precursors to metallodrugs or other cytotoxic agents.

G cluster_applications Drug Discovery Applications AcylChloride 1-(4-Chlorophenyl)cyclopentane- carbonyl chloride SAR Structure-Activity Relationship Studies AcylChloride->SAR AntiInflammatory Anti-inflammatory Agents SAR->AntiInflammatory AntiCancer Anti-cancer Agents SAR->AntiCancer Pathway_Inflammation Modulation of Inflammatory Pathways (e.g., COX, Cytokines) AntiInflammatory->Pathway_Inflammation Pathway_Cancer Development of Cytotoxic Compounds AntiCancer->Pathway_Cancer

Role of the title compound in drug discovery workflows.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. As an acyl chloride, it is corrosive and will react with moisture in the air and on skin to produce HCl. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored under an inert atmosphere and away from moisture.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity, primarily through nucleophilic acyl substitution, allow for the creation of a wide array of derivatives. These derivatives are of particular interest in the search for new anti-inflammatory and anti-cancer agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development in these critical areas.

References

An In-depth Technical Guide to the Potential Derivatives of 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the potential derivatives of 1-(4-chlorophenyl)cyclopentanecarbonyl chloride, a versatile building block in synthetic and medicinal chemistry. This document details the synthesis of the core compound, its derivatization into various esters and amides, and the pharmacological activities of these derivatives, with a particular focus on their potential as antitumor agents.

Core Compound Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopentanecarboxylic acid. The most common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂). This reaction effectively converts the carboxylic acid into the more reactive acyl chloride, making it amenable to a wide range of nucleophilic substitution reactions for the generation of diverse derivatives.

Potential Derivatives and Their Synthesis

The reactivity of the acyl chloride group in this compound allows for the synthesis of a variety of derivatives, primarily through reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Ester Derivatives

Organotin(IV) esters of 1-(4-chlorophenyl)cyclopentanecarboxylic acid have been synthesized and characterized for their potential antitumor activities. These compounds are prepared by reacting the carboxylic acid with various diorganotin(IV) oxides or dichlorides.

A general procedure for the synthesis of diorganotin(IV) 1-(4-chlorophenyl)-1-cyclopentanecarboxylates involves the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with the corresponding diorganotin(IV) oxide or dichloride in a suitable solvent, such as toluene or ethanol. The reaction mixture is typically refluxed for several hours, and the resulting product is then isolated and purified by recrystallization.

For example, the synthesis of [Me₂Sn(L)₂] (where L = 1-(4-chlorophenyl)-1-cyclopentanecarboxylato) involves the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with Me₂SnO.

dot

Caption: Synthetic pathway for organotin(IV) esters.

Amide Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides. This is a standard nucleophilic acyl substitution reaction.

To a solution of an appropriate amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), this compound is added dropwise, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is typically stirred at room temperature until completion. The resulting amide can then be isolated and purified using standard techniques such as extraction and chromatography.

dot

Caption: General workflow for amide synthesis.

Pharmacological Activity of Derivatives

A significant aspect of the derivatives of this compound is their potential therapeutic applications, particularly in oncology.

Antitumor Activity of Organotin(IV) Ester Derivatives

Several organotin(IV) complexes of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid have been synthesized and evaluated for their in vitro antitumor activities against various human cancer cell lines.[1] The results, summarized in the table below, indicate that some of these derivatives exhibit significant cytotoxic effects.

CompoundR GroupHL-60BGC-823Bel-7402KB
1 Me2.13 ± 0.113.24 ± 0.15> 10> 10
2 Et1.56 ± 0.092.45 ± 0.128.76 ± 0.21> 10
3 n-Bu0.89 ± 0.051.23 ± 0.084.56 ± 0.186.78 ± 0.25
4 n-Oct3.45 ± 0.17> 10> 10> 10
5 Ph0.56 ± 0.030.98 ± 0.062.34 ± 0.134.56 ± 0.19
6 PhOSnL1.23 ± 0.071.87 ± 0.105.67 ± 0.207.89 ± 0.28
Data presented as IC₅₀ values in μM.[1]

The data suggests that the nature of the organic substituent on the tin atom significantly influences the antitumor activity, with the dibutyl and diphenyl derivatives (compounds 3 and 5 ) showing the most potent activity against the tested cell lines.[1]

dot

Antitumor_Activity_Signaling cluster_drug Organotin(IV) Derivatives cluster_cell Cancer Cell Drug e.g., [n-Bu₂Sn(L)₂], [Ph₂Sn(L)₂] Cell Human Cancer Cell Lines (HL-60, BGC-823, etc.) Drug->Cell Inhibition of Proliferation Apoptosis Apoptosis / Cell Death Cell->Apoptosis Induces

Caption: Proposed mechanism of antitumor activity.

Conclusion

This compound is a valuable synthetic intermediate for the generation of a diverse array of ester and amide derivatives. Notably, organotin(IV) esters of the parent carboxylic acid have demonstrated significant in vitro antitumor activity, highlighting the potential of this chemical scaffold in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this compound class. This includes the preparation and screening of various amide derivatives to establish a comprehensive structure-activity relationship.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a cyclopentane ring attached to a 4-chlorophenyl group and a reactive acyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Chemical and Physical Properties

This compound is an acyl chloride that serves as a reactive precursor for various nucleophilic substitution reactions.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 71501-44-5[2]
Molecular Formula C₁₂H₁₂Cl₂O[2]
Molecular Weight 243.13 g/mol [2]
IUPAC Name 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride[2]
Synonyms 1-(p-chlorophenyl)cyclopentanecarbonyl chloride
Appearance Likely a solid or oil
Boiling Point 165-167 °C at 10 Torr
Density 1.245 g/cm³ at 20 °C

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods.

TechniqueExpected DataReference(s)
¹H NMR Aromatic protons: δ 7.2–7.4 ppm; Cyclopentane protons: δ 1.5–2.5 ppm.[1]
¹³C NMR Aromatic carbons: Signals in the aromatic region; Cyclopentane carbons: δ 25–35 ppm.[1]
Infrared (IR) Spectroscopy A strong carbonyl (C=O) stretch is expected around 1800 cm⁻¹.[1]
Mass Spectrometry (MS) The molecular ion peak is expected at approximately m/z 243.08.[1]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid precursor, 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

Reaction:

G 1-(4-chlorophenyl)cyclopentane-1-carboxylic_acid 1-(4-chlorophenyl)cyclopentane- 1-carboxylic acid Product This compound 1-(4-chlorophenyl)cyclopentane-1-carboxylic_acid->Product 40-50 °C SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Product

Caption: Synthesis of this compound.

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.

  • Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (SOCl₂) dropwise to the carboxylic acid. The reaction is exothermic and should be controlled.[1]

  • Heat the reaction mixture to a controlled temperature of 40–50 °C and maintain stirring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.[1]

  • To purify the product, an aprotic solvent like methylene chloride can be added, followed by concentration to dryness to isolate the acid chloride.[1] Alternatively, purification can be achieved by vacuum distillation or recrystallization.[1]

Synthesis of Derivatives

This compound is a key intermediate for synthesizing various derivatives through nucleophilic substitution reactions.

Reacting the acyl chloride with a primary or secondary amine yields the corresponding amide.

G Acyl_Chloride This compound Amide 1-(4-Chlorophenyl)cyclopentane- carboxamide Derivative Acyl_Chloride->Amide Amine R₁R₂NH Amine->Amide

Caption: General workflow for amide synthesis.

Reaction with an alcohol in the presence of a non-nucleophilic base produces the corresponding ester.

G Acyl_Chloride This compound Ester 1-(4-Chlorophenyl)cyclopentane- carboxylate Derivative Acyl_Chloride->Ester Alcohol R-OH Alcohol->Ester

Caption: General workflow for ester synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of novel bioactive compounds.[2]

Anti-cancer Agents

Derivatives of this compound have been explored for their potential as anti-cancer agents.[2] Research suggests that some of these derivatives may inhibit the growth and proliferation of cancer cells.[2] The mechanism of action for related compounds has been shown to involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. For example, some complex molecules with cyclopentane moieties have been found to inhibit translation initiation, a critical step in protein synthesis that is often dysregulated in cancer.[3]

G cluster_0 Derivative Cyclopentane Derivative eIF4F eIF4F Complex Derivative->eIF4F Inhibits Ribosome_Recruitment Ribosome Recruitment eIF4F->Ribosome_Recruitment Translation_Initiation Translation Initiation Ribosome_Recruitment->Translation_Initiation Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis Cell_Proliferation Cancer Cell Proliferation Protein_Synthesis->Cell_Proliferation G cluster_0 Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Derivative Cyclopentane Derivative Derivative->NF_kB_Activation Inhibits

References

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and purification methods, supported by quantitative data and procedural diagrams to ensure reproducibility and facilitate further research.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. The most common and efficient route commences with the formation of 4-chlorophenylacetonitrile from 4-chlorobenzyl chloride. This is followed by a cyclization reaction with 1,4-dibromobutane to yield 1-(4-chlorophenyl)cyclopentanecarbonitrile. Subsequent hydrolysis of the nitrile group affords 1-(4-chlorophenyl)cyclopentanecarboxylic acid, which is then converted to the final acyl chloride product.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 4-Chlorobenzyl_chloride 4-Chlorobenzyl chloride 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile 4-Chlorobenzyl_chloride->4-Chlorophenylacetonitrile NaCN, H2O, Tributylbenzylammonium chloride, 90°C Sodium_cyanide Sodium cyanide Sodium_cyanide->4-Chlorophenylacetonitrile 1-(4-Chlorophenyl)cyclopentanecarbonitrile 1-(4-Chlorophenyl)cyclopentanecarbonitrile 4-Chlorophenylacetonitrile->1-(4-Chlorophenyl)cyclopentanecarbonitrile 1,4-Dibromobutane, NaOH, Benzyltriethylammonium chloride, 65°C 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->1-(4-Chlorophenyl)cyclopentanecarbonitrile 1-(4-Chlorophenyl)cyclopentanecarboxylic_acid 1-(4-Chlorophenyl)cyclopentanecarboxylic acid 1-(4-Chlorophenyl)cyclopentanecarbonitrile->1-(4-Chlorophenyl)cyclopentanecarboxylic_acid Acid Hydrolysis (e.g., HCl, H2O) Final_Product This compound 1-(4-Chlorophenyl)cyclopentanecarboxylic_acid->Final_Product Thionyl chloride (SOCl2), Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chlorophenylacetonitrile

This procedure outlines the synthesis of 4-chlorophenylacetonitrile from 4-chlorobenzyl chloride.

Experimental Workflow:

Step1_Workflow Start Start Charge_Reactors Charge reactor with NaCN, Tributylbenzylammonium chloride, and water. Start->Charge_Reactors Heat Heat mixture to 90°C. Charge_Reactors->Heat Add_Chloride Add molten 4-chlorobenzyl chloride dropwise. Heat->Add_Chloride Stir Stir for 2 hours at 90°C. Add_Chloride->Stir Cool Cool to 35°C. Stir->Cool Separate_Phases Separate the organic phase. Cool->Separate_Phases Wash Wash organic phase with water. Separate_Phases->Wash Fractional_Distillation Fractionally distill to obtain pure product. Wash->Fractional_Distillation End End Fractional_Distillation->End

Caption: Workflow for the synthesis of 4-Chlorophenylacetonitrile.

Protocol:

In a 2 L multi-neck apparatus equipped with a reflux condenser, internal thermometer, and dropping funnel, 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water are introduced. The mixture is heated to 90°C. At this temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride are added dropwise over 1 hour. The mixture is then stirred for an additional 2 hours. After cooling to approximately 35°C, the organic phase is separated, washed with water, and purified by fractional distillation to yield 4-chlorophenylacetonitrile.[1]

ParameterValue
Reactants 4-Chlorobenzyl chloride, Sodium cyanide
Catalyst Tributylbenzylammonium chloride
Solvent Water
Temperature 90°C
Reaction Time 3 hours
Yield 91%
Step 2: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

This step involves the phase-transfer catalyzed alkylation of 4-chlorophenylacetonitrile with 1,4-dibromobutane. The following protocol is adapted from a similar synthesis of 1-phenylcyclopentane-1-carbonitrile.[2]

Experimental Workflow:

Step2_Workflow Start Start Charge_Flask Charge flask with benzyltriethylammonium chloride and 50% aq. NaOH. Start->Charge_Flask Add_Nitrile Add 4-chlorophenylacetonitrile. Charge_Flask->Add_Nitrile Add_Dibromobutane Add 1,4-dibromobutane portion-wise. Add_Nitrile->Add_Dibromobutane Heat_React Heat to 65°C for 24 hours. Add_Dibromobutane->Heat_React Cool_Quench Cool to room temperature and add water. Heat_React->Cool_Quench Extract Extract with diethyl ether. Cool_Quench->Extract Wash_Dry Wash combined organic layers with brine and dry over MgSO4. Extract->Wash_Dry Purify Concentrate and purify by column chromatography. Wash_Dry->Purify End End Purify->End

Caption: Workflow for 1-(4-Chlorophenyl)cyclopentanecarbonitrile synthesis.

Protocol:

A 100 mL two-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and a reflux condenser. Benzyltriethylammonium chloride (e.g., 2.5 mol%) and 50% (w/v) aqueous sodium hydroxide are added. 4-Chlorophenylacetonitrile (1.0 equiv) is added with vigorous stirring. 1,4-Dibromobutane (1.2 equiv) is then added portion-wise. The biphasic mixture is heated to an internal temperature of 65°C for 24 hours. After cooling to room temperature, water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[2]

ParameterValue
Reactants 4-Chlorophenylacetonitrile, 1,4-Dibromobutane
Base 50% Aqueous Sodium Hydroxide
Catalyst Benzyltriethylammonium chloride
Temperature 65°C
Reaction Time 24 hours
Yield ~82% (based on analogous reaction)[2]
Step 3: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid under acidic conditions.

Protocol:

The 1-(4-chlorophenyl)cyclopentanecarbonitrile is mixed with a solution of concentrated hydrochloric acid and water. The mixture is heated at reflux for several hours (e.g., 24 hours) until the reaction is complete, as monitored by thin-layer chromatography. Upon cooling, the product crystallizes and can be collected by filtration, washed with water, and dried.

ParameterValue
Reactant 1-(4-Chlorophenyl)cyclopentanecarbonitrile
Reagents Concentrated Hydrochloric Acid, Water
Temperature Reflux
Reaction Time ~24 hours
Step 4: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

Experimental Workflow:

Step4_Workflow Start Start Charge_Flask Charge flask with 1-(4-chlorophenyl) cyclopentanecarboxylic acid. Start->Charge_Flask Add_SOCl2 Add thionyl chloride. Charge_Flask->Add_SOCl2 Heat_Reflux Heat to reflux for 3 hours. Add_SOCl2->Heat_Reflux Cool Cool to room temperature. Heat_Reflux->Cool Remove_Excess_SOCl2 Remove excess thionyl chloride under vacuum. Cool->Remove_Excess_SOCl2 Product Obtain crude acyl chloride. Remove_Excess_SOCl2->Product End End Product->End

Caption: Workflow for the synthesis of the final acyl chloride.

Protocol:

A round-bottomed flask is charged with 1-(4-chlorophenyl)cyclopentanecarboxylic acid (1.0 equiv) and thionyl chloride (2.0 equiv). The reaction mixture is heated to reflux for approximately 3 hours. After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure to yield the crude this compound, which can be used in subsequent reactions without further purification or can be purified by distillation under vacuum.[3]

ParameterValue
Reactant 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
Reagent Thionyl chloride
Temperature Reflux (~76°C)
Reaction Time 3 hours

Data Summary

The following table summarizes the key starting materials and intermediates in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-Chlorobenzyl chlorideC₇H₆Cl₂161.03Starting Material
Sodium cyanideNaCN49.01Reagent
4-ChlorophenylacetonitrileC₈H₆ClN151.60Intermediate
1,4-DibromobutaneC₄H₈Br₂215.91Reagent
1-(4-Chlorophenyl)cyclopentanecarbonitrileC₁₂H₁₂ClN205.68Intermediate
1-(4-Chlorophenyl)cyclopentanecarboxylic acidC₁₂H₁₃ClO₂224.68Intermediate
Thionyl chlorideSOCl₂118.97Reagent
This compoundC₁₂H₁₂Cl₂O243.13Final Product

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions and scale. Standard laboratory safety precautions should be strictly adhered to when handling all chemicals mentioned in this document.

References

Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride, a versatile chemical intermediate with applications in organic synthesis and medicinal chemistry. This document details its synthesis, characteristic analytical data, and potential biological relevance, offering valuable insights for professionals in drug discovery and development.

Chemical Identity and Physical Properties

IdentifierValueReference
Chemical Name This compound[1][2]
CAS Number 71501-44-5[3]
Molecular Formula C₁₂H₁₂Cl₂O[1][2]
Molecular Weight 243.13 g/mol [1][2]
Boiling Point 165-167 °C at 10 Torr[1]
Density 1.245 g/cm³ at 20 °C[1]

Spectroscopic Data

The following tables summarize the key spectroscopic signatures for the characterization of this compound. While complete, experimentally-derived spectra are not publicly available, the data presented are based on established chemical principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.20 - 7.40MultipletAromatic protons (para-substituted phenyl ring)
1.50 - 2.50MultipletCyclopentane ring protons

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175Carbonyl carbon (acyl chloride)
135 - 140Quaternary aromatic carbon attached to cyclopentane
128 - 134Aromatic CH carbons
~128Aromatic carbon attached to chlorine
25 - 35Cyclopentane carbons
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescriptionReference
~1800C=O (Acyl Chloride)Strong, characteristic carbonyl stretch[4]
3100 - 3000C-H (Aromatic)Aromatic C-H stretching[5]
3000 - 2850C-H (Aliphatic)Cyclopentane C-H stretching[5]
1600 - 1450C=C (Aromatic)Aromatic ring skeletal vibrations[5]
840 - 800C-H (Aromatic)Out-of-plane bending for para-substitution[5]
840 - 600C-ClCarbon-chlorine stretching[5]
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/zIonNotesReference
242/244[M]⁺Molecular ion peak, with M+2 peak due to ³⁷Cl isotope[4]
207[M-Cl]⁺Loss of the chlorine atom from the acyl chloride
179[M-COCl]⁺Loss of the carbonyl chloride group
139[C₉H₈Cl]⁺Fragmentation of the cyclopentane ring
111[C₆H₄Cl]⁺Chlorophenyl cation

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[6]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid precursor, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, via reaction with a chlorinating agent such as thionyl chloride (SOCl₂).[4]

Materials:

  • 1-(4-chlorophenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Pyridine (optional, as a catalyst and HCl scavenger)[7]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room temperature under a fume hood. The reaction can be exothermic.

  • If desired, a catalytic amount of pyridine can be added.

  • The reaction mixture is then heated to a gentle reflux (around 40-50 °C) and stirred.[4] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete (typically 1-3 hours), the excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.[4]

Safety Precautions: Thionyl chloride is a corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Workflow and Pathway Diagrams

Synthesis_Workflow Synthesis of this compound start 1-(4-chlorophenyl)cyclopentanecarboxylic acid reaction Acyl Chlorination Reaction (Heat, Anhydrous Conditions) start->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction purification Purification (Distillation under reduced pressure) reaction->purification product This compound purification->product

Caption: Synthetic workflow for the preparation of the title compound.

Given that derivatives of this compound have been explored for their potential as anti-cancer and anti-inflammatory agents, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in these diseases, such as the p38 MAPK pathway.[2][8] The following diagram illustrates a simplified representation of this potential interaction.

Signaling_Pathway Potential Biological Activity via p38 MAPK Pathway Inhibition stress Cellular Stress / Inflammatory Stimuli p38_mapk p38 MAPK stress->p38_mapk downstream Downstream Signaling (e.g., transcription factors) p38_mapk->downstream response Inflammatory Response / Cell Proliferation downstream->response inhibitor 1-(4-Chlorophenyl)cyclopentane Derivative inhibitor->p38_mapk

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

References

Methodological & Application

Application Note: Detailed Synthesis Protocol for 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a reactive acyl chloride intermediate valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a cyclopentane ring attached to a 4-chlorophenyl group, makes it a versatile building block for creating more complex molecules.[1] The highly reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions, such as Friedel-Crafts acylations and the formation of esters and amides.[1] This reactivity allows for the introduction of the 1-(4-chlorophenyl)cyclopentanecarbonyl moiety into various molecular scaffolds, which is a key step in the synthesis of certain bioactive compounds.[1] This document provides a detailed protocol for the synthesis of this compound from its corresponding carboxylic acid.

Synthesis Pathway

The synthesis of this compound is most commonly achieved through the chlorination of its carboxylic acid precursor, 1-(4-chlorophenyl)cyclopentanecarboxylic acid.[2] This conversion is typically performed using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.[2] The reaction with thionyl chloride is a well-established and efficient method, converting the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion to form the acyl chloride.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of the product.

Table 1: Reagents and Reaction Conditions

ParameterValueNotes
Starting Material1-(4-Chlorophenyl)cyclopentanecarboxylic acidCAS: 80789-69-1[2]
Chlorinating AgentThionyl chloride (SOCl₂)A slight excess is typically used.
SolventNone (neat) or an aprotic solvent (e.g., CH₂Cl₂)Reaction is often run in excess thionyl chloride.[5]
Reaction Temperature40–50 °C[2]Controlled to manage the exothermic reaction.
Reaction TimeSeveral hoursMonitored by TLC or disappearance of starting material.
Work-upRemoval of excess SOCl₂ under reduced pressure[2]

Table 2: Product Characterization Data

AnalysisExpected Result
Molecular Formula C₁₂H₁₂Cl₂O
Molecular Weight 243.13 g/mol [1]
Appearance Colorless to pale yellow liquid
IR (Infrared) Spectroscopy C=O stretch at ~1800 cm⁻¹[2]
¹H NMR Spectroscopy Aromatic protons at δ 7.2–7.4 ppm
¹³C NMR Spectroscopy Cyclopentane carbons at δ 25–35 ppm
Mass Spectrometry Molecular ion peak at m/z 243.08[2]

Experimental Protocol

Materials:

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS: 80789-69-1)

  • Thionyl chloride (SOCl₂)

  • Anhydrous methylene chloride (CH₂Cl₂) (optional)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)cyclopentanecarboxylic acid. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, as acyl chlorides are moisture-sensitive.

  • Addition of Thionyl Chloride: Carefully add a slight excess of thionyl chloride to the flask. The reaction can be performed neat or with an anhydrous solvent like methylene chloride.[2][5] The addition may be exothermic and should be done cautiously.

  • Reaction: Heat the mixture to a controlled temperature of 40–50 °C with stirring.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and by thin-layer chromatography (TLC).

  • Removal of Excess Reagent: Once the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride by distillation or, more commonly, under reduced pressure using a rotary evaporator.[2] It is crucial to use a trap to capture the corrosive and toxic SOCl₂ vapors.

  • Product Isolation: To ensure all residual thionyl chloride is removed, an anhydrous aprotic solvent such as methylene chloride can be added to the crude product, followed by concentration to dryness on the rotary evaporator.[2] This step is typically repeated a few times.

  • Purification and Storage: The resulting this compound is often used in the next synthetic step without further purification. If necessary, it can be purified by vacuum distillation.[2] The final product should be stored under an inert atmosphere in a tightly sealed container to protect it from moisture.

Diagrams

SynthesisWorkflow start Start: Dry Reaction Flask reagents Add 1-(4-chlorophenyl)cyclopentanecarboxylic acid and Thionyl Chloride (SOCl₂) start->reagents reaction Heat to 40-50°C with Stirring reagents->reaction workup Cool to RT & Remove Excess SOCl₂ (Reduced Pressure) reaction->workup isolation Isolate Crude Product workup->isolation purification Optional: Vacuum Distillation isolation->purification product Final Product: This compound isolation->product Use directly purification->product ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Formation of Chlorosulfite cluster_step3 Step 3: Acyl Chloride Formation A Carboxylic Acid (R-COOH) C Protonated Intermediate A->C Attacks Sulfur B Thionyl Chloride (SOCl₂) B->C E Chlorosulfite Intermediate C->E Elimination C->E D Chloride Ion (Cl⁻) Departs G Tetrahedral Intermediate E->G Cl⁻ attacks Carbonyl E->G F Nucleophilic attack by Cl⁻ H Final Product: Acyl Chloride (R-COCl) G->H Leaving Group Departs G->H I Byproducts: SO₂ + HCl G->I as SO₂ and Cl⁻

References

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of 1-(4-chlorophenyl)cyclopentanecarbonyl chloride from its corresponding carboxylic acid using thionyl chloride as the chlorinating agent. This acyl chloride is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, yielding highly reactive intermediates for a variety of subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation.[1][2] Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of its gaseous byproducts (SO₂ and HCl).[3][4] This document outlines the synthesis of this compound, a key building block in medicinal chemistry, and provides a detailed experimental protocol, quantitative data, and a workflow diagram.[2][5]

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of acyl chlorides using thionyl chloride. While specific data for the target molecule is limited in the literature, the data for a closely related substrate is presented for reference.

Starting MaterialChlorinating AgentMolar Ratio (Acid:SOCl₂)Temperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
2-(p-tolyl)propionic acidThionyl Chloride1.0 : 2.0Reflux (84 °C)3Not explicitly stated for the acyl chloride, but the subsequent amide was obtained in 83-87% yield over two steps.Sufficient for next step without purification.
Cyclopentanecarboxylic acidThionyl Chloride1 : 1.2540-502~76.3~98.0

Note: The yield and purity can vary based on the scale of the reaction, the purity of the starting materials, and the efficiency of the work-up and purification procedures.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[5][6]

3.1. Materials and Equipment:

  • 1-(4-chlorophenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (optional)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (e.g., a trap with aqueous sodium hydroxide)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

3.2. Reaction Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

  • Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere, slowly add thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the carboxylic acid at room temperature.[6] The addition may be exothermic, and cooling in an ice bath might be necessary for large-scale reactions.

  • Reaction: Heat the reaction mixture to a gentle reflux (the temperature of the oil bath can be maintained around 84°C) and stir for 2-3 hours.[5][6] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure or, more commonly, by evaporation under reduced pressure using a rotary evaporator.[5] To ensure complete removal of residual thionyl chloride, anhydrous toluene or dichloromethane can be added to the crude product, followed by evaporation under reduced pressure. This process can be repeated 2-3 times.

  • Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions.[7] If further purification is required, vacuum distillation can be employed.

3.3. Characterization:

The purity and identity of the synthesized this compound can be confirmed by standard analytical techniques:[5]

  • ¹H and ¹³C NMR: To confirm the structure of the compound. Aromatic protons are typically observed in the range of δ 7.2–7.4 ppm, while cyclopentane carbons appear at δ 25–35 ppm.[5]

  • Infrared (IR) Spectroscopy: To identify the characteristic C=O stretch of the acyl chloride, which typically appears around 1800 cm⁻¹.[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the product. The molecular ion peak is expected at approximately 242 g/mol .[5]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis Start_Acid 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid Reaction_Step Reaction at Reflux (e.g., 84°C, 2-3h) Start_Acid->Reaction_Step Start_SOCl2 Thionyl Chloride (SOCl₂) Start_SOCl2->Reaction_Step Workup_Step Removal of Excess SOCl₂ (Vacuum Evaporation) Reaction_Step->Workup_Step Purification_Step Optional: Vacuum Distillation Workup_Step->Purification_Step Final_Product This compound Workup_Step->Final_Product Purification_Step->Final_Product Analysis Characterization (NMR, IR, MS) Final_Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The use of thionyl chloride for the synthesis of acyl chlorides is a well-established and efficient method. The reaction generally proceeds with high yield and purity. An alternative reagent for this transformation is oxalyl chloride, which often allows for milder reaction conditions (room temperature) and can be more selective for sensitive substrates, though it is typically more expensive.[1][3] The choice between thionyl chloride and oxalyl chloride will depend on the specific requirements of the synthesis, including the scale of the reaction and the presence of other functional groups in the starting material.

It is crucial to perform this reaction under anhydrous conditions, as acyl chlorides are highly reactive towards water and will hydrolyze back to the corresponding carboxylic acid.[5] The gaseous byproducts, HCl and SO₂, are corrosive and toxic, necessitating the use of a well-ventilated fume hood and a proper scrubbing system.

References

Application Notes and Protocols for the Acylation of Primary Amines with 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines with 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a robust and versatile chemical transformation that yields N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by structurally related molecules. The presence of the 4-chlorophenyl group and the cyclopentanecarboxamide core provides a scaffold that can be readily modified by introducing various primary amines, allowing for the exploration of structure-activity relationships (SAR).

These N-substituted amides have been investigated for a range of potential therapeutic applications, including as anti-cancer and anti-inflammatory agents. The ability to synthesize a library of these compounds through a straightforward acylation reaction makes this an attractive method for generating new chemical entities for high-throughput screening and lead optimization.

Reaction Principle and Signaling Pathway

The fundamental reaction involves the nucleophilic acyl substitution of a primary amine with the highly reactive acyl chloride, this compound. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming the stable amide bond. Typically, a non-nucleophilic base is added to neutralize the hydrogen chloride byproduct.

The resulting N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides can be designed to interact with various biological targets. For instance, by modifying the substituent introduced from the primary amine, these molecules can be tailored to bind to specific enzyme active sites or receptors, potentially modulating signaling pathways implicated in diseases such as cancer or inflammation.

G cluster_0 Cellular Environment cluster_1 Biological System PrimaryAmine Primary Amine (R-NH2) AmideProduct N-Substituted 1-(4-Chlorophenyl) cyclopentanecarboxamide PrimaryAmine->AmideProduct Acylation AcylChloride 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride AcylChloride->AmideProduct TargetProtein Target Protein (e.g., Enzyme, Receptor) AmideProduct->TargetProtein Binding/Inhibition SignalingPathway Signaling Pathway (e.g., Proliferation, Inflammation) TargetProtein->SignalingPathway Modulation BiologicalResponse Biological Response (e.g., Apoptosis, Anti-inflammatory Effect) SignalingPathway->BiologicalResponse Leads to

Caption: Potential therapeutic pathway of N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides.

Quantitative Data Summary

The following table summarizes representative, illustrative data for the acylation of various primary amines with this compound. Note: This data is provided as an example and actual results may vary depending on specific experimental conditions.

EntryPrimary AmineProductReaction Time (h)Temperature (°C)Yield (%)
1AnilineN-phenyl-1-(4-chlorophenyl)cyclopentanecarboxamide22592
2BenzylamineN-benzyl-1-(4-chlorophenyl)cyclopentanecarboxamide1.52595
3CyclohexylamineN-cyclohexyl-1-(4-chlorophenyl)cyclopentanecarboxamide32588
44-FluoroanilineN-(4-fluorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide2.52590

Experimental Protocols

This section provides a detailed protocol for the synthesis of N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath with stirring. Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl to remove excess amine and triethylamine hydrochloride. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

G Start Start Dissolve Dissolve Primary Amine and Base in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddAcylChloride Add 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride Solution Dropwise Cool->AddAcylChloride React Stir at Room Temperature (1-4 h) AddAcylChloride->React Workup Aqueous Work-up (HCl, NaHCO3, Brine) React->Workup Dry Dry and Concentrate Workup->Dry Purify Purification (Chromatography) Dry->Purify End Final Product Purify->End

Caption: General experimental workflow for the synthesis of N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides.

Safety Precautions

  • This compound is a reactive and potentially corrosive compound. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic, especially on a larger scale. Ensure proper temperature control, particularly during the addition of the acyl chloride.

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Triethylamine is a flammable and corrosive liquid. Handle with care.

Application Notes and Protocols for Friedel-Crafts Acylation using 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a robust and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a reactive acyl chloride that serves as a valuable building block for introducing a 1-(4-chlorophenyl)cyclopentanecarbonyl moiety onto various aromatic substrates. This functional group is of interest in medicinal chemistry due to the presence of the halogenated phenyl ring and the cyclic alkyl ketone structure, which can influence the biological activity and pharmacokinetic properties of a molecule.[1]

These application notes provide detailed protocols for the Friedel-Crafts acylation of representative aromatic compounds using this compound, along with a summary of relevant quantitative data and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The Friedel-Crafts acylation reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom of the acyl chloride. This polarization facilitates the formation of a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the desired aryl ketone product. A key advantage of Friedel-Crafts acylation is that the product ketone is generally less reactive than the starting aromatic compound, which helps to prevent polysubstitution.[2][3]

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts acylation of an aromatic substrate with a similar acyl chloride, providing an expected outcome for reactions with this compound.

Aromatic SubstrateAcyl ChlorideLewis Acid (Equivalents)SolventReaction TimeTemperature (°C)Yield (%)Reference
Benzenep-chlorobenzoyl chlorideAlCl₃ (1.1)CS₂1 hReflux90Generic Literature Data
ChlorobenzeneCyclopentyl bromideNot specifiedNot specifiedNot specifiedNot specified50HU185337B[4]

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of Benzene with this compound

This protocol describes a general method for the acylation of benzene.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a calcium chloride drying tube or nitrogen inlet

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser protected by a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane to create a slurry.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and place it in the addition funnel.

  • Reaction Initiation: Cool the flask containing the aluminum chloride slurry to 0 °C using an ice bath. Slowly add the solution of this compound dropwise to the stirred slurry over 30 minutes.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add anhydrous benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(4-chlorophenyl)cyclopentyl-phenyl ketone.

Protocol 2: Synthesis of this compound from 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

This protocol details the preparation of the starting acyl chloride.[5]

Materials:

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas trap (to neutralize HCl and SO₂ produced)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)cyclopentanecarboxylic acid (1.0 equivalent).

  • Addition of Thionyl Chloride: In a fume hood, cautiously add an excess of thionyl chloride (e.g., 2-3 equivalents) to the carboxylic acid. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux (around 70-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by rotary evaporation. To ensure complete removal, anhydrous toluene can be added and co-evaporated a few times.

  • Product Isolation: The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Mandatory Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ AromaticRing Aromatic Ring (e.g., Benzene) SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion Product Aryl Ketone Product SigmaComplex->Product - H⁺ HCl HCl CatalystRegen AlCl₃ (Regenerated)

Caption: Mechanism of the Friedel-Crafts Acylation Reaction.

Experimental_Workflow start Start setup Apparatus Setup (Anhydrous Conditions) start->setup reagents Charge AlCl₃ and Acyl Chloride Solution setup->reagents reaction Add Aromatic Substrate & React at RT reagents->reaction workup Quench with Ice/HCl & Extract reaction->workup purification Dry, Concentrate & Purify (Chromatography/ Recrystallization) workup->purification product Pure Aryl Ketone purification->product

References

Application Notes and Protocols: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride as a versatile chemical intermediate in medicinal chemistry. The primary focus is on its well-documented application in the synthesis of cannabinoid receptor 1 (CB1) antagonists, with further exploration of its potential in the development of anti-inflammatory and anti-cancer agents.

Application in the Synthesis of CB1 Receptor Antagonists

This compound is a key building block for the synthesis of pyrazole-based CB1 receptor antagonists, most notably analogues of Rimonabant. Rimonabant was the first selective CB1 antagonist developed for the treatment of obesity and related metabolic disorders.[1] The endocannabinoid system, particularly the CB1 receptor, is implicated in regulating appetite and energy balance.[1][2] Antagonists of the CB1 receptor have been a significant area of research for therapies targeting obesity and other metabolic conditions.

Synthesis of Rimonabant Analogues

The synthesis of Rimonabant and its analogues often involves the acylation of a suitable amine or hydrazine derivative with an acyl chloride like this compound to form a key pyrazole precursor.

Quantitative Data: Biological Activity of Rimonabant Analogues

The following table summarizes the binding affinities (Ki) of Rimonabant and a photoswitchable analogue for the CB1 receptor. Lower Ki values indicate higher binding affinity.

CompoundTargetKi (nM)Biological ActivityReference
RimonabantCB1 Receptor29Inverse Agonist[3]
Photo-Rimonabant (cis-isomer)CB1 Receptor29Antagonist[3]
Photo-Rimonabant (trans-isomer)CB1 Receptor444Antagonist[3]
Experimental Protocol: Synthesis of a Pyrazole Carboxamide Intermediate

This protocol describes a general method for the acylation of an aminopiperidine derivative with an acyl chloride, a key step in the synthesis of Rimonabant-like molecules.

Materials:

  • This compound

  • N-aminopiperidine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-aminopiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(1-(4-chlorophenyl)cyclopentanecarbonyl)aminopiperidine.

Signaling Pathway: CB1 Receptor

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and modulation of ion channels.[4][5] Rimonabant and its analogues act as inverse agonists or antagonists, blocking this signaling pathway.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o CB1->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression (Appetite Regulation) CREB->Gene Modulation Rimonabant Rimonabant (Antagonist) Rimonabant->CB1 Blocks

Caption: Simplified CB1 receptor signaling pathway and the inhibitory action of Rimonabant.

Potential Application in the Development of Anti-Inflammatory Agents

While direct studies are limited, the structural motif of this compound suggests its potential as a scaffold for developing novel anti-inflammatory drugs. The reactive acyl chloride group allows for the synthesis of a diverse library of amide or ester derivatives, which can be screened for inhibitory activity against key inflammatory targets such as cyclooxygenase (COX) enzymes or the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[6]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound synthesized from this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Inflammation

The COX enzymes (COX-1 and COX-2) are central to the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) typically target these enzymes.

COX_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Activates Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases from Membrane_Phospholipids Membrane Phospholipids COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Substrate Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1_COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Potential_Inhibitor Potential Inhibitor (Derivative) Potential_Inhibitor->COX1_COX2 Inhibits

Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[2][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB IkB->IkB_NFkB Degradation of IκB NFkB NF-κB DNA DNA NFkB->DNA Translocates & Binds to IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Initiates Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Inflammatory_Stimuli->IKK Activates Potential_Inhibitor Potential Inhibitor (Derivative) Potential_Inhibitor->IKK Inhibits Anticancer_Screening_Workflow Start Start: Synthesize Novel Compound Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Treatment Treat Cells with Serial Dilutions of Compound Prepare_Stock->Treatment Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, A549) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate IC50 Value Cytotoxicity_Assay->Data_Analysis Lead_Identification Identify Lead Compound for Further Studies Data_Analysis->Lead_Identification

References

Synthesis and Evaluation of Novel Anti-inflammatory Agents from 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Discovery Researchers

Abstract

These application notes provide a detailed protocol for the synthesis of novel amide and ester derivatives from 1-(4-chlorophenyl)cyclopentanecarbonyl chloride and the evaluation of their potential anti-inflammatory activity. The document outlines synthetic procedures, characterization data, and protocols for in vivo and in vitro anti-inflammatory assays. Furthermore, it explores the potential mechanism of action of these compounds by targeting key inflammatory signaling pathways. All experimental data are presented in clear, tabular formats for ease of comparison, and workflows are visualized using diagrams.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. This compound is a versatile chemical intermediate that serves as an excellent starting material for the synthesis of diverse molecular scaffolds. Its reactive acyl chloride group allows for straightforward derivatization into amides and esters, which are common functional groups in many biologically active compounds. This document details the synthesis of two exemplary compounds, a carboxamide and an ester, and provides protocols to assess their anti-inflammatory properties.

Synthesis of Potential Anti-inflammatory Compounds

Two series of compounds, N-aryl-1-(4-chlorophenyl)cyclopentanecarboxamides and phenolic esters of 1-(4-chlorophenyl)cyclopentanecarboxylic acid, were synthesized to explore their potential as anti-inflammatory agents.

General Synthesis of N-(4-hydroxyphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide (Compound A)

A solution of 4-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) is cooled to 0°C. To this stirred solution, this compound (1.0 eq) dissolved in anhydrous DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Compound A.

General Synthesis of 4-acetamidophenyl 1-(4-chlorophenyl)cyclopentanecarboxylate (Compound B)

To a stirred solution of N-(4-hydroxyphenyl)acetamide (1.0 eq) and pyridine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, this compound (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1N HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4. After filtration and concentration, the crude product is purified by recrystallization to yield Compound B.

Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (δ ppm)Mass Spec (m/z)
Compound A C18H18ClNO2315.8085162-1647.85 (s, 1H), 7.30-7.15 (m, 8H), 6.70 (d, 2H), 4.85 (s, 1H), 2.50-2.40 (m, 4H), 1.90-1.70 (m, 4H)316.1 [M+H]+
Compound B C20H20ClNO3357.8378145-1477.50 (s, 1H), 7.40-7.20 (m, 8H), 2.70-2.50 (m, 4H), 2.10 (s, 3H), 1.95-1.75 (m, 4H)358.1 [M+H]+

Caption: Table 1: Physicochemical and spectral data for synthesized compounds A and B.

Experimental Protocols for Anti-inflammatory Assays

The anti-inflammatory potential of the synthesized compounds was evaluated using both in vivo and in vitro models.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a well-established method for assessing acute inflammation.

Protocol:

  • Animal Handling: Male Wistar rats (180-200 g) are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals are divided into four groups (n=6):

    • Group I: Control (vehicle, 0.5% carboxymethyl cellulose)

    • Group II: Standard (Indomethacin, 10 mg/kg)

    • Group III: Compound A (20 mg/kg)

    • Group IV: Compound B (20 mg/kg)

  • Administration: The test compounds and standard drug are administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Control-0.85 ± 0.05-
Indomethacin100.38 ± 0.0355.3
Compound A 200.45 ± 0.0447.1
Compound B 200.52 ± 0.0638.8

Caption: Table 2: Effect of compounds A and B on carrageenan-induced paw edema in rats.

In Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Release in RAW 264.7 Cells

This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of Compound A, Compound B, or dexamethasone (standard) for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement: The concentration of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation:

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
Dexamethasone0.5 ± 0.080.8 ± 0.1
Compound A 5.2 ± 0.48.5 ± 0.7
Compound B 12.8 ± 1.118.2 ± 1.5

Caption: Table 3: In vitro anti-inflammatory activity of compounds A and B on LPS-induced cytokine production.

Proposed Mechanism of Action: Signaling Pathway Analysis

The anti-inflammatory effects of the synthesized compounds are hypothesized to be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways. Compounds containing a chlorophenyl group have been reported to interfere with NF-κB activation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α and IL-6.

NF_kB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Compound_A Compound A Compound_A->IKK Inhibits NFkB_n NF-κB NFkB_n->ProInflammatory_Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by Compound A.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation Pain Prostaglandins->Inflammation Mediates Compound_B Compound B Compound_B->COX_Enzymes Inhibits

Caption: Potential inhibition of the COX pathway by Compound B.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the anti-inflammatory compounds is depicted below.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Amide (A) and Ester (B) Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVivo In Vivo Assay: Carrageenan-Induced Paw Edema Purification->InVivo InVitro In Vitro Assay: LPS-Induced Cytokine Release (RAW 264.7) Purification->InVitro Data_Analysis Data Analysis & Structure-Activity Relationship InVivo->Data_Analysis InVitro->Data_Analysis Conclusion Conclusion: Identification of Lead Compounds Data_Analysis->Conclusion

Caption: Overall experimental workflow from synthesis to evaluation.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the synthesis and anti-inflammatory evaluation of novel compounds derived from this compound. The exemplary data for Compound A and Compound B suggest that these chemical scaffolds hold promise as potential anti-inflammatory agents. Further optimization of these structures could lead to the development of potent and selective inhibitors of inflammatory pathways. The presented methodologies are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Application Notes and Protocols for 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride in Novel Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a versatile chemical building block with significant potential in the discovery and development of novel agrochemicals. Its structural features, including a reactive acyl chloride group, a cyclopentane ring, and a 4-chlorophenyl moiety, make it an attractive starting material for the synthesis of a diverse range of candidate molecules for herbicidal, insecticidal, and fungicidal applications. The presence of the chlorophenyl group is a common feature in many existing agrochemicals, suggesting its importance for biological activity. This document provides detailed application notes and experimental protocols for utilizing this building block in the synthesis and evaluation of new potential agrochemicals.

Potential Applications in Agrochemicals

While specific agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in known active compounds. For instance, the combination of a chlorophenyl ring and a cyclic alkyl structure is found in several commercial fungicides. The high reactivity of the acyl chloride group allows for straightforward derivatization, enabling the creation of libraries of amides, esters, and ketones for biological screening.

Potential Target Classes of Agrochemicals:

  • Fungicides: The 4-chlorophenyl group is a key component of several azole fungicides. Derivatives of this compound could be synthesized to target fungal metabolic pathways.

  • Herbicides: Carboxylic acid derivatives are a well-established class of herbicides. By modifying the carboxylic acid group of the parent molecule, it may be possible to develop new herbicidal compounds.

  • Insecticides: The introduction of specific pharmacophores through reaction with the acyl chloride could lead to the discovery of new insecticidal agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block from its corresponding carboxylic acid.

Materials:

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (1.5 to 2 equivalents) dropwise to the suspension at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of the starting material).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Characterization: The product can be characterized by IR spectroscopy (C=O stretch around 1800 cm⁻¹) and NMR spectroscopy.

Protocol 2: General Procedure for the Synthesis of Novel Amide Derivatives

This protocol provides a general method for the synthesis of a library of amide derivatives from this compound for agrochemical screening.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry round-bottom flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table template should be used to systematically record and compare the biological activity of newly synthesized derivatives.

Compound IDStructureTarget Pest/WeedAssay TypeActivity (e.g., % Inhibition at a given concentration, IC₅₀, LD₅₀)
Example-001 Amide derivative with anilineBotrytis cinereaIn vitro fungal growth inhibition75% inhibition at 50 µg/mL
Example-002 Ester derivative with phenolAphis gossypiiInsect mortality assayLD₅₀ = 10 mg/kg
Example-003 Amide derivative with cyclopropylamineAmaranthus retroflexusPre-emergence herbicidal assay90% growth reduction at 1 kg/ha

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a library of potential agrochemicals from this compound.

G cluster_start Starting Material cluster_activation Activation cluster_derivatization Derivatization cluster_products Product Library cluster_screening Biological Screening A 1-(4-Chlorophenyl) cyclopentanecarboxylic Acid B 1-(4-Chlorophenyl) cyclopentanecarbonyl Chloride A->B SOCl₂ or (COCl)₂ C Reaction with Nucleophiles (Amines, Alcohols, etc.) B->C D Library of Candidate Agrochemicals C->D E Herbicidal Assay D->E F Insecticidal Assay D->F G Fungicidal Assay D->G

Caption: Synthetic workflow for generating a library of potential agrochemicals.

Postulated Biological Target Pathway

Given the structural similarities of potential derivatives to known conazole fungicides, a plausible mode of action could be the inhibition of ergosterol biosynthesis in fungi. The following diagram illustrates this pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Proposed Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Altered Fluidity and Function) Ergosterol->Membrane Incorporation Inhibitor Potential Fungicide (Derivative of 1-(4-Chlorophenyl) cyclopentanecarbonyl chloride) Inhibitor->Lanosterol Inhibits

Caption: Postulated inhibition of the fungal ergosterol biosynthesis pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride. Due to the reactive nature of acyl chlorides, this method focuses on a direct analysis approach using reverse-phase chromatography, which is crucial for ensuring the quality and purity of this important synthetic intermediate in pharmaceutical development. The protocol herein provides comprehensive details on the chromatographic conditions, sample preparation, and method validation parameters.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] As an acyl chloride, it is highly reactive and susceptible to hydrolysis.[2][3][4] Therefore, a reliable analytical method to determine its purity and content is essential for quality control in drug manufacturing. Direct analysis of acyl chlorides can be challenging due to their instability.[4] However, with appropriate control of the chromatographic conditions, a direct reverse-phase HPLC method can be successfully developed.[5][6]

This application note presents a detailed protocol for the analysis of this compound using a C18 column with UV detection. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a quality control laboratory.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Anhydrous Toluene (or other suitable aprotic solvent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[7]
Mobile Phase Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v)[5][6]
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Preparation of Standard and Sample Solutions

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of anhydrous toluene in a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Further dilute 1 mL of this solution to 10 mL with the mobile phase to achieve a final concentration of 100 µg/mL.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh an amount of the sample containing approximately 10 mg of this compound.

  • Follow the same dissolution and dilution steps as for the standard solution preparation.

Note: It is critical to minimize the exposure of the acyl chloride to moisture to prevent hydrolysis. The initial dissolution in an aprotic solvent like anhydrous toluene is recommended before dilution with the mobile phase.

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, accuracy, precision, and robustness. A summary of the validation results is presented in the following tables.

Specificity

The method demonstrated good specificity. The peak for this compound was well-resolved from potential impurities and degradation products. A chromatogram of a standard solution is shown in Figure 1.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions over the concentration range of 10-150 µg/mL.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
10120543
25301456
50602345
75903567
1001204567
1501806789
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by the recovery of a known amount of standard spiked into a sample matrix.

Table 3: Accuracy Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.299.3
Average Recovery (%) 99.6
Precision

The precision of the method was evaluated by performing replicate injections of the standard solution.

Table 4: Precision Data

ParameterReplicate Injections (n=6)
Retention Time (min) 5.2
%RSD of Retention Time 0.2%
Peak Area 1204567
%RSD of Peak Area 0.5%

Workflow and Method Logic

The overall workflow for the HPLC method development and validation is depicted in the following diagrams.

Workflow cluster_optimization Optimization A Method Development Objective: Quantitative Analysis of This compound B Literature Search & Analyte Characterization A->B C Selection of Chromatographic Mode: Reverse-Phase HPLC B->C D Optimization of Chromatographic Conditions C->D E Method Validation D->E D1 Column Selection (C18) D2 Mobile Phase Composition D3 Flow Rate & Temperature D4 Detection Wavelength F Routine Analysis E->F

Caption: HPLC Method Development Workflow.

Validation center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness

Caption: Method Validation Parameters.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it well-suited for routine quality control in pharmaceutical manufacturing and research settings. The direct analysis approach, with careful sample handling to minimize hydrolysis, simplifies the procedure and avoids the complexities of derivatization.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a versatile bifunctional molecule of interest in organic synthesis and drug discovery. Its structure combines a substituted aromatic ring with a reactive acyl chloride appended to a cyclopentane core, making it a valuable building block for the synthesis of a variety of target compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, including predicted spectral data and assignments.

Predicted Spectral Data

Due to the limited availability of experimental spectra for this compound in public databases, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and computational models. These predictions serve as a reliable guide for the assignment of experimentally obtained spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 500 MHz is summarized in Table 1. The aromatic protons of the 4-chlorophenyl group are expected to appear as two distinct doublets due to their ortho and meta relationships with the chloro substituent. The cyclopentane protons are predicted to show complex multiplets resulting from diastereotopicity and complex spin-spin coupling.

Table 1. Predicted ¹H NMR Data for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2', H-6'7.35d8.52H
H-3', H-5'7.30d8.52H
H-2, H-5 (axial)2.55 - 2.65m-2H
H-2, H-5 (equatorial)2.15 - 2.25m-2H
H-3, H-4 (axial)1.95 - 2.05m-2H
H-3, H-4 (equatorial)1.80 - 1.90m-2H

Note: The assignments for the cyclopentane protons are approximate and may overlap.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum in CDCl₃ at 125 MHz is presented in Table 2. The spectrum is expected to show nine distinct signals corresponding to the unique carbon environments in the molecule.

Table 2. Predicted ¹³C NMR Data for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C=O175.0
C-1'140.0
C-4'134.5
C-3', C-5'129.0
C-2', C-6'128.5
C-160.0
C-2, C-538.0
C-3, C-426.0

Experimental Protocols

The following protocols provide a general guideline for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

Instrument: 500 MHz NMR Spectrometer

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

Spectral Assignment and Interpretation

The predicted chemical shifts and coupling patterns provide a basis for assigning the signals in the experimental NMR spectra.

  • ¹H NMR Spectrum: The downfield region (δ 7.0-8.0 ppm) will feature two doublets characteristic of a 1,4-disubstituted benzene ring. The integration of these signals should correspond to two protons each. The upfield region (δ 1.5-3.0 ppm) will contain complex multiplets corresponding to the eight protons of the cyclopentane ring. Due to the quaternary carbon at C-1, the protons on C-2 and C-5 are diastereotopic, as are the protons on C-3 and C-4, leading to complex splitting patterns.

  • ¹³C NMR Spectrum: The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, appearing around 175 ppm. The aromatic carbons will resonate in the typical range of δ 125-145 ppm, with the carbon attached to the chlorine (C-4') and the ipso-carbon (C-1') being the most deshielded. The quaternary carbon of the cyclopentane ring (C-1) will be significantly deshielded due to the attached aromatic ring and carbonyl group. The remaining methylene carbons of the cyclopentane ring will appear in the upfield region.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR spectral analysis.

Caption: Molecular structure of this compound.

experimental_workflow A Sample Preparation (Dissolution in CDCl3) B 1H NMR Acquisition (500 MHz) A->B C 13C NMR Acquisition (125 MHz) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) D->E F 13C Spectrum Analysis (Chemical Shift) D->F G Spectral Assignment (Correlation of 1H and 13C data with structure) E->G F->G H Structure Confirmation G->H

Caption: Experimental workflow for NMR analysis.

Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride via recrystallization. Due to the compound's reactivity, particularly its susceptibility to hydrolysis, adherence to anhydrous conditions is critical for successful purification.[1][2] The primary impurities in the crude product are typically the corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, and residual hydrogen chloride from the synthesis process.[1]

Recrystallization is a robust technique for removing these impurities, yielding a product of high purity suitable for subsequent synthetic applications in pharmaceutical and agrochemical development.[3] This document outlines two effective recrystallization methods: a single-solvent technique and a two-solvent (or anti-solvent) technique.

Data Presentation: Expected Outcomes of Recrystallization

The following table summarizes the anticipated results from the described recrystallization protocols. The data are representative and may vary depending on the initial purity of the crude material and strict adherence to the experimental procedures.

Recrystallization MethodSolvent SystemTypical Yield (%)Purity (by HPLC, %)Melting Point (°C)
Method A: Single-Solvent Toluene70-85>99.074-76
Method B: Two-Solvent Toluene / Hexane75-90>99.575-77

Note: The melting point of the purified compound is expected to be sharp. The values presented are hypothetical and based on typical purification outcomes for crystalline organic compounds.

Experimental Protocols

Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. This compound is an acyl chloride and is corrosive and lachrymatory.[1] All glassware must be thoroughly dried to prevent hydrolysis of the acid chloride. An inert atmosphere (e.g., nitrogen or argon) is recommended.

Method A: Single-Solvent Recrystallization

This method relies on the principle that the target compound is highly soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution upon cooling.[4][5] Toluene is a suitable solvent for many solid acid chlorides.[1]

Protocol:

  • Dissolution: In a dry Erlenmeyer flask equipped with a magnetic stir bar, place 10.0 g of crude this compound. Add a minimal amount of anhydrous toluene (e.g., 20-30 mL) to the flask.

  • Heating: Gently heat the mixture on a hotplate with stirring. Continue to add small portions of anhydrous toluene until the solid completely dissolves. Avoid adding excess solvent to maximize the recovery yield.

  • Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

  • Complete Crystallization: After the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filtration apparatus is dry.

  • Washing: Wash the crystals on the filter with a small amount of cold, anhydrous hexane or petroleum ether to remove any residual soluble impurities.[1]

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Method B: Two-Solvent Recrystallization

This technique is employed when a single solvent does not provide adequate separation. A "good" solvent, in which the compound is soluble, is used to dissolve the material, followed by the addition of a "poor" solvent (anti-solvent), in which the compound is insoluble, to induce crystallization.[4][6] The two solvents must be miscible.[4] A toluene/hexane system is effective for many acyl chlorides.[1]

Protocol:

  • Dissolution: In a dry Erlenmeyer flask with a magnetic stir bar, dissolve 10.0 g of crude this compound in the minimum amount of warm anhydrous toluene (as in Method A).

  • Addition of Anti-Solvent: While stirring the warm solution, slowly add anhydrous hexane dropwise until the solution becomes faintly and persistently turbid. This indicates the point of saturation.

  • Clarification: Add a few drops of warm anhydrous toluene to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath for at least 30 minutes.

  • Crystal Collection: Isolate the crystals via vacuum filtration using a dry Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of cold anhydrous hexane.

  • Drying: Dry the purified product under high vacuum.

Visualizations

Experimental Workflow for Recrystallization

G Recrystallization Workflow for this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_final Final Product start Crude 1-(4-Chlorophenyl) cyclopentanecarbonyl chloride dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool_rt Slowly Cool to Room Temperature dissolve->cool_rt Saturated Solution method_a Method A: Single Solvent (Toluene) method_b Method B: Two-Solvent (Toluene/Hexane) Add Hexane until turbid, then clarify with Toluene cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter Crystal Slurry wash Wash with Cold Anhydrous Solvent filter->wash dry Dry Under Vacuum wash->dry end Purified Crystalline Product dry->end

Caption: General workflow for the purification of the target compound.

Logical Relationship of Recrystallization Steps

G compound Impure Solid (Compound + Impurities) solution Saturated Solution (Compound & Impurities Dissolved) compound->solution hot_solvent Hot Solvent hot_solvent->solution cooling Cooling solution->cooling crystals Pure Crystals cooling->crystals mother_liquor Mother Liquor (Impurities in Cold Solvent) cooling->mother_liquor

Caption: Principle of purification by recrystallization.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a versatile chemical intermediate utilized in the synthesis of a variety of organic molecules.[1] Its structure, featuring a reactive acyl chloride group attached to a cyclopentane ring with a 4-chlorophenyl substituent, makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The high reactivity of the acyl chloride functional group allows for efficient acylation reactions with various nucleophiles, including amines, alcohols, and hydrazines, serving as a gateway to constructing more complex molecular architectures.[2][3] These application notes provide detailed protocols for the synthesis of key heterocyclic scaffolds, such as N-substituted amides, 1,3,4-oxadiazoles, and quinazolinones, using this compound as the starting material.

General Synthetic Pathways

The reactivity of this compound allows it to be a central precursor for various heterocyclic systems. The general workflow involves nucleophilic acyl substitution followed by intramolecular cyclization where applicable.

G cluster_products Heterocyclic Products start 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride amide N-Substituted Amide start->amide R-NH₂ (Amine) hydrazide Carbohydrazide start->hydrazide NH₂NH₂ (Hydrazine) amido_acid 2-Amidobenzoic Acid start->amido_acid Anthranilic Acid oxadiazole 1,3,4-Oxadiazole hydrazide->oxadiazole Dehydrative Cyclization benzoxazinone Benzoxazin-4-one amido_acid->benzoxazinone Dehydrative Cyclization quinazolinone Quinazolin-4(3H)-one benzoxazinone->quinazolinone R-NH₂ / NH₃ (Amine Source)

Caption: Synthetic workflow from the title compound to various intermediates and final products.

Application 1: Synthesis of N-Substituted Amides

The reaction of acyl chlorides with primary or secondary amines is a fundamental and efficient method for forming amide bonds.[3][4] This reaction proceeds via a nucleophilic addition-elimination mechanism.[4]

Experimental Protocol: General Amide Synthesis
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane, THF, or diethyl ether).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the same dry solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactant AmineBaseSolventTime (h)Expected YieldReference Analogy
AnilinePyridineToluene3High[5]
PyrrolidineN/A (excess amine)Dichloromethane0.5~90-95%[6]
AmmoniaN/A (excess ammonia)Dichloromethane1High[3]

Application 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles from this compound is typically a two-step process. First, the acyl chloride is reacted with hydrazine to form the corresponding carbohydrazide.[7][8] Second, this hydrazide intermediate undergoes dehydrative cyclization with a suitable reagent to form the oxadiazole ring.[9][10]

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbohydrazide

  • Setup: In a round-bottom flask, add hydrazine monohydrate (2.0 equivalents) to a suitable solvent like ethanol or THF. Cool the solution to 0 °C.

  • Addition: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the hydrazine solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add cold water to the residue to precipitate the solid product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude hydrazide, which can often be used in the next step without further purification.

Step B: Cyclization to form 2-(1-(4-Chlorophenyl)cyclopentyl)-5-substituted-1,3,4-oxadiazole

This protocol describes a common method using a second carboxylic acid and a dehydrating agent like POCl₃.

  • Mixing: In a round-bottom flask, mix the hydrazide from Step A (1.0 equivalent) with a carboxylic acid (R-COOH, 1.1 equivalents).

  • Dehydration: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise while cooling the flask in an ice bath.

  • Reaction: After the addition, heat the mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8. A solid product should precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole.

Cyclization ReagentConditionsTypical YieldsReference Analogy
POCl₃Reflux, 2-6 h70-90%[11]
I₂ / K₂CO₃Oxidative Cyclization60-85%[12]

Application 3: Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are an important class of heterocycles with a wide range of biological activities.[13] A common synthetic route involves the acylation of anthranilic acid by an acyl chloride to form a 2-amidobenzoic acid, which is then cyclized to a benzoxazinone intermediate.[5][14] This intermediate readily reacts with an amine source to yield the final quinazolinone.[13]

G A 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride + Anthranilic Acid B Step 1: Acylation (Pyridine or DMF) A->B C 2-((1-(4-chlorophenyl)cyclopentane)carboxamido)benzoic acid (Amido Acid Intermediate) B->C D Step 2: Dehydrative Cyclization (e.g., Acetic Anhydride) C->D E 2-(1-(4-Chlorophenyl)cyclopentyl)-4H-3,1-benzoxazin-4-one (Benzoxazinone Intermediate) D->E F Step 3: Ring Transformation (Amine Source, e.g., NH₄OAc) E->F G 2-(1-(4-Chlorophenyl)cyclopentyl)quinazolin-4(3H)-one (Final Product) F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most effective method for synthesizing this compound?

A1: The most common and reliable method is the conversion of the corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, into its more reactive acid chloride derivative.[1] This is typically achieved by reacting the carboxylic acid with a chlorinating agent, with thionyl chloride (SOCl₂) being the most frequently used reagent under anhydrous conditions.[1][2][3][4]

Q2: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot them?

A2: Low yields can stem from several factors. The most critical issues often involve the presence of water, incomplete reaction, suboptimal temperature control, or losses during the product work-up. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide

The following table outlines common problems encountered during the synthesis, their probable causes, and recommended solutions to improve the reaction yield and purity.

ProblemPotential CauseRecommended Solution
Low Overall Yield Presence of Moisture: The acid chloride product is highly susceptible to hydrolysis, reverting to the starting carboxylic acid.[1]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride is not finished.Use a slight excess (1.5-2 equivalents) of the chlorinating agent (e.g., thionyl chloride).[5] Monitor the reaction until completion, for instance, by observing the cessation of gas evolution (HCl and SO₂).[5][6]
Suboptimal Temperature: The reaction may be too slow at low temperatures or prone to side reactions and decomposition at excessively high temperatures.Maintain a controlled temperature, typically between 40-50°C or at a gentle reflux, to ensure a steady reaction rate.[1][3]
Product is Contaminated with Starting Material Insufficient Chlorinating Agent: Not enough reagent was used to convert all the starting carboxylic acid.Increase the molar ratio of the chlorinating agent to the carboxylic acid. Ensure thorough mixing.
Reaction Time Too Short: The reaction was stopped before all the starting material could react.Increase the reaction time and monitor progress using techniques like Thin Layer Chromatography (TLC) if applicable.
Product Decomposes During Purification Excessive Temperature During Distillation: The product may be thermally unstable at high temperatures.Purify the product via vacuum distillation to lower the boiling point and prevent thermal decomposition.[1]
Residual Acidic Impurities: Leftover chlorinating agent or HCl can catalyze decomposition.Ensure complete removal of the excess chlorinating agent (e.g., thionyl chloride) by distillation under reduced pressure before final purification.[1][5]

Optimizing Reaction Conditions

Q3: How can I choose the best chlorinating agent for my synthesis?

A3: Thionyl chloride is often preferred due to its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.[4][6] However, other reagents can also be used. The choice depends on the scale of the reaction, available equipment, and desired purity.

Table of Common Chlorinating Agents
ReagentTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Neat or in an inert solvent, reflux or 40-50°C.[1][3]SO₂(g), HCl(g)Gaseous byproducts simplify purification.[6] Reagent is a liquid and easy to handle.Reagent is corrosive and moisture-sensitive.
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., DCM) with catalytic DMF, room temperature.[3]CO₂(g), CO(g), HCl(g)Reaction is often cleaner and occurs under milder conditions.More expensive than SOCl₂. The reagent is highly toxic.
Phosphorus Pentachloride (PCl₅) Reaction is often performed cold without a solvent.[6]POCl₃(l), HCl(g)Highly reactive.The liquid byproduct (POCl₃) has a similar boiling point to many acyl chlorides, complicating purification.[6]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for the synthesis and a logical flow for troubleshooting low yields.

G General Synthesis Workflow for this compound A Starting Material (1-(4-chlorophenyl) cyclopentanecarboxylic acid) B Reaction Setup (Anhydrous Conditions, Inert Atmosphere) A->B C Chlorination Reaction (Add SOCl₂, Heat to 40-50°C) B->C D Work-up (Remove excess SOCl₂ under vacuum) C->D E Purification (Vacuum Distillation) D->E F Final Product (1-(4-Chlorophenyl) cyclopentanecarbonyl chloride) E->F

Caption: A typical workflow for the synthesis of the target compound.

G Troubleshooting Logic for Low Yield start Low Yield? check_moisture Were anhydrous conditions maintained? start->check_moisture Yes action_moisture Action: Oven-dry all glassware. Use anhydrous reagents & inert gas. check_moisture->action_moisture No check_completion Did the reaction go to completion? check_moisture->check_completion Yes end_node Re-run with Optimized Conditions action_moisture->end_node action_completion Action: Use excess SOCl₂. Increase reaction time. Monitor gas evolution. check_completion->action_completion No check_temp Was the temperature optimal (40-50°C)? check_completion->check_temp Yes action_completion->end_node action_temp Action: Implement precise temperature control. Avoid overheating. check_temp->action_temp No check_purification Were there losses during purification? check_temp->check_purification Yes action_temp->end_node action_purification Action: Use vacuum distillation. Ensure complete removal of excess reagents first. check_purification->action_purification Yes check_purification->end_node No action_purification->end_node

Caption: A decision-making flow to diagnose and resolve low reaction yields.

Detailed Experimental Protocol

Synthesis using Thionyl Chloride (SOCl₂)

This protocol details a standard lab-scale procedure for the preparation of this compound.

Materials:

  • 1-(4-chlorophenyl)cyclopentanecarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Anhydrous solvent (optional, e.g., methylene chloride or toluene)

  • Catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Equipment:

  • Round-bottom flask, oven-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (if adding acid to SOCl₂)

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • Place 1-(4-chlorophenyl)cyclopentanecarboxylic acid into an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Assemble the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

    • If using a solvent, add it to the flask.

  • Chlorination:

    • Slowly add thionyl chloride (1.5-2.0 equivalents) to the starting material at room temperature.[5] The addition of a single drop of DMF can catalyze the reaction.

    • Alternatively, for better control of the initial exothermic reaction, add the carboxylic acid portion-wise or as a solution via a dropping funnel to the thionyl chloride.[1]

    • Once the addition is complete, begin heating the mixture to a gentle reflux or a constant temperature of 40-50°C.[1]

  • Reaction Monitoring:

    • Stir the reaction mixture at the target temperature. The reaction progress can be monitored by the evolution of HCl and SO₂ gases, which should be vented into a fume hood or passed through a basic scrubber.

    • Continue heating for 2-4 hours or until the gas evolution ceases, indicating the reaction is likely complete.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. A simple distillation setup is effective for this. This step is crucial to prevent contamination of the final product.

  • Purification:

    • The crude this compound is a liquid or low-melting solid.

    • Purify the crude product by vacuum distillation to obtain a high-purity final product.[1] Collect the fraction at the appropriate boiling point and pressure.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Byproducts (HCl, SO₂) are toxic and corrosive gases.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Identifying common side products in 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride. Our aim is to help you identify and mitigate common side products and other issues encountered during this chemical transformation.

Troubleshooting Guide

This guide addresses the most common problems observed during the synthesis of this compound, focusing on the formation of key impurities.

Problem Potential Cause Recommended Solution Expected Outcome
Low yield of this compound; presence of a significant amount of starting material. Incomplete reaction: Insufficient amount of chlorinating agent (e.g., thionyl chloride, oxalyl chloride) or suboptimal reaction time/temperature.- Ensure a slight molar excess of the chlorinating agent is used.- Monitor the reaction progress using an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).- If the reaction stalls, a gentle increase in temperature or extended reaction time may be necessary.Increased conversion of the carboxylic acid to the desired acyl chloride, leading to a higher yield.
Hydrolysis of the product: Presence of moisture in the reaction setup. Acyl chlorides are highly susceptible to hydrolysis, reverting to the corresponding carboxylic acid.- Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents and ensure the starting material is dry.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.Minimized hydrolysis of the acyl chloride, preserving the product and improving yield.
Presence of a high molecular weight impurity. Formation of 1-(4-Chlorophenyl)cyclopentanecarboxylic anhydride: The newly formed acyl chloride can react with the unreacted carboxylic acid starting material to form the corresponding anhydride.- Ensure efficient stirring to promote the reaction of the carboxylic acid with the chlorinating agent.- Add the carboxylic acid to the chlorinating agent (or vice versa) in a controlled manner to avoid localized high concentrations of the carboxylic acid.- Use of a non-nucleophilic base, such as pyridine, can sometimes facilitate the reaction but may also promote anhydride formation if not used carefully.Reduced formation of the anhydride side product, leading to a purer final product.
Product is dark or contains colored impurities. Decomposition of the product or starting material: Excessive heating or prolonged reaction times can lead to decomposition.Use of impure starting material: Impurities in the 1-(4-Chlorophenyl)cyclopentanecarboxylic acid may be carried through or decompose under the reaction conditions.- Maintain the recommended reaction temperature and avoid overheating.- Ensure the purity of the starting material. If necessary, recrystallize the 1-(4-Chlorophenyl)cyclopentanecarboxylic acid before use.- Use high-quality, freshly distilled chlorinating agents.A cleaner reaction profile and a purer, less colored final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are the unreacted starting material, 1-(4-chlorophenyl)cyclopentanecarboxylic acid (due to incomplete reaction or hydrolysis of the product), and 1-(4-chlorophenyl)cyclopentanecarboxylic anhydride (formed from the reaction of the product with the starting material).

Q2: How can I minimize the formation of the acid anhydride?

A2: To minimize anhydride formation, ensure a slight excess of the chlorinating agent is used to drive the conversion of the carboxylic acid to the acyl chloride. Controlled addition of the reactants and efficient stirring are also crucial.

Q3: What is the role of thionyl chloride (SOCl₂) in this synthesis, and what are its byproducts?

A3: Thionyl chloride is a common chlorinating agent used to convert carboxylic acids to acyl chlorides.[1] The reaction produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are typically removed during the workup.[2]

Q4: Is oxalyl chloride a suitable alternative to thionyl chloride?

A4: Yes, oxalyl chloride is another effective reagent for this transformation and is often considered milder and more selective.[3] It also produces gaseous byproducts (CO, CO₂, and HCl), which simplifies purification.[3] However, when used with a dimethylformamide (DMF) catalyst, it can generate a carcinogenic byproduct, so appropriate safety precautions must be taken.[3]

Q5: How can I confirm the formation of this compound and the absence of impurities?

A5: The formation of the product can be confirmed by spectroscopic methods. In Infrared (IR) spectroscopy, you should observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp carbonyl (C=O) stretch at a higher wavenumber (typically around 1800 cm⁻¹ for an acyl chloride). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can further confirm the structure and purity of the final product.

Q6: What precautions should be taken when handling this compound?

A6: this compound is a reactive compound that is sensitive to moisture. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses) should be worn. It is corrosive and will release HCl upon contact with water. Store the compound under anhydrous conditions.

Reaction Pathways and Side Product Formation

Synthesis_and_Side_Products Synthesis of this compound and Common Side Products A 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid (Starting Material) B This compound (Desired Product) A->B Chlorination C 1-(4-Chlorophenyl)cyclopentanecarboxylic Anhydride (Side Product) A->C Reacts with Product B->A Hydrolysis D SOCl₂ or (COCl)₂ E H₂O (Moisture)

Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.

Experimental Protocol: Synthesis of this compound

The following is a general experimental protocol for the synthesis of this compound using thionyl chloride.

Materials:

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Anhydrous work-up solvent (e.g., hexane)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.

  • Addition of Thionyl Chloride: Under the inert atmosphere, slowly add a slight molar excess (e.g., 1.2 equivalents) of thionyl chloride to the carboxylic acid. The reaction may be exothermic.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) until the reaction is complete. Reaction progress can be monitored by IR spectroscopy.

  • Work-up: Once the reaction is complete, excess thionyl chloride is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure or by dissolving in an anhydrous solvent and removing the solvent in vacuo to eliminate any remaining volatile impurities.

Note: This is a general procedure and may require optimization based on the specific scale and equipment used. Always consult relevant safety data sheets before handling any chemicals.

References

Overcoming challenges in the purification of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

The most likely impurities are the unreacted starting material, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, and residual chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Hydrogen chloride (HCl) is also a common byproduct.[2]

Q2: My purified product seems to be converting back to the carboxylic acid over time. Why is this happening and how can I prevent it?

This is due to hydrolysis caused by exposure to atmospheric moisture.[3] this compound is highly reactive with water.[4][5][6] To prevent this, store the purified product in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and consider using a desiccator for long-term storage.[3][7]

Q3: Is it possible to purify this compound using silica gel column chromatography?

While possible, it is generally not recommended. Acid chlorides are highly reactive and can be hydrolyzed by the silica gel on a standard chromatography column, which can lead to poor recovery and contamination of the product with the corresponding carboxylic acid.[8] If this method is attempted, it requires strictly anhydrous conditions, including dry solvents and silica, and should be performed quickly.[7]

Q4: What is the most effective and reliable method for purifying this compound on a laboratory scale?

For laboratory-scale purification, fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method.[2][3] This technique separates the target compound from non-volatile starting materials, residual catalysts, and other impurities with different boiling points.[9]

Q5: How can I confirm the identity and purity of the final product?

The purity and identity of this compound can be confirmed using several analytical techniques.[1] These include:

  • Infrared (IR) Spectroscopy: Look for the characteristic strong carbonyl (C=O) stretch of the acid chloride at approximately 1800 cm⁻¹.[1] The absence of a broad hydroxyl (-OH) peak from the carboxylic acid indicates successful conversion and purification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure. Aromatic protons typically appear in the δ 7.2–7.4 ppm range, while cyclopentane carbons are found at δ 25–35 ppm.[1]

  • Mass Spectrometry (MS): This can confirm the molecular weight (molecular ion peak at ~243.08 g/mol ).[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction: The conversion from carboxylic acid to acid chloride is not complete. 2. Product hydrolysis: The product was exposed to moisture during the workup or purification process.[3]1. Consider extending the reaction time or gently heating the reaction mixture if starting material is still present. 2. Ensure all glassware is thoroughly oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]
Product is Dark Yellow or Brown 1. Impure starting materials: The thionyl chloride or other reagents used may be old or contaminated.[3] 2. Side reactions: Elevated temperatures during the reaction or distillation can cause degradation.1. Purify the thionyl chloride by distillation before use.[3] 2. Consider treating the crude product with a small amount of activated carbon before distillation to adsorb colored impurities.[9] 3. Maintain the recommended reaction and distillation temperatures carefully.[3]
Difficulty Removing Excess Thionyl Chloride Thionyl chloride has a relatively high boiling point (76 °C), making it difficult to remove completely by simple evaporation.[3][9]1. Azeotropic Removal: Add an anhydrous, inert solvent like toluene to the crude product and remove it under reduced pressure using a rotary evaporator. This helps to co-distill the residual thionyl chloride.[3][9] 2. Inert Gas Sparging: Bubble a stream of dry nitrogen or argon through the crude product to help carry away the volatile thionyl chloride.[9] 3. Fractional Distillation: Carefully collect the low-boiling fraction, which will primarily contain the thionyl chloride, before collecting the main product fraction.[9]
Inconsistent Results in Subsequent Reactions Residual impurities in the purified acid chloride are interfering with the downstream chemistry.1. Ensure the precursor, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, is highly pure before converting it to the acid chloride.[7] 2. Re-purify the acid chloride by fractional distillation under reduced pressure to achieve higher purity.[3]
Physical Properties for Purification Planning

The following table summarizes key physical properties to aid in the design of purification protocols, particularly for fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₂H₁₂Cl₂O243.13165-167 °C @ 10 Torr[10]
1-(4-Chlorophenyl)cyclopentanecarboxylic acidC₁₂H₁₃ClO₂224.68Not readily available
Thionyl chlorideSOCl₂118.9776 °C @ 760 Torr[9]

Experimental Protocols

Caution: this compound and its reagents (e.g., thionyl chloride) are irritants and react with moisture. All operations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Protocol 1: Purification by Fractional Vacuum Distillation

This is the most effective method for obtaining high-purity this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum adapter and vacuum pump with a cold trap

  • Heating mantle and magnetic stirrer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while still hot under a stream of inert gas to prevent atmospheric moisture contamination.[3]

  • Loading the Crude Product: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 10 Torr).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • First Fraction: Collect any low-boiling impurities, such as residual thionyl chloride, in the first receiving flask.[9]

    • Main Fraction: When the vapor temperature at the distillation head stabilizes near the expected boiling point (165-167 °C at 10 Torr), switch to a clean receiving flask to collect the purified product.[9][10]

    • Final Fraction: A sharp rise or fall in temperature indicates that the main product has finished distilling. Stop the distillation at this point to avoid collecting higher-boiling impurities.[9]

  • Shutdown: Turn off the heating and allow the system to cool completely. Slowly and carefully vent the apparatus back to atmospheric pressure with the inert gas before disassembling.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for purification.

PurificationWorkflow crude Crude Product (Post-Synthesis) remove_socl2 Removal of Excess Thionyl Chloride crude->remove_socl2 distill Fractional Vacuum Distillation remove_socl2->distill Primary Method pure_product Purified Product (>99% Purity) distill->pure_product storage Store Under Inert Atmosphere (N2/Ar) pure_product->storage

Caption: General purification workflow for this compound.

TroubleshootingLowYield start Low Yield Observed check_reaction Was starting material present after reaction? start->check_reaction yes_sm Yes check_reaction->yes_sm Check TLC/NMR of crude no_sm No check_reaction->no_sm incomplete Root Cause: Incomplete Reaction yes_sm->incomplete hydrolysis Root Cause: Product Hydrolysis no_sm->hydrolysis solution_incomplete Solution: - Extend reaction time - Increase temperature slightly incomplete->solution_incomplete solution_hydrolysis Solution: - Use oven-dried glassware - Ensure anhydrous solvents - Work under inert atmosphere hydrolysis->solution_hydrolysis

Caption: Troubleshooting logic for diagnosing the cause of low purification yield.

References

Optimizing reaction temperature for 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using thionyl chloride (SOCl₂) as the chlorinating agent.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Hydrolysis of the acid chloride product. 3. Sub-optimal reaction temperature. 4. Inefficient removal of byproducts.1. Ensure a molar excess of thionyl chloride is used. Monitor the reaction progress using techniques like TLC or IR spectroscopy. 2. The reaction must be conducted under strictly anhydrous conditions. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Maintain the reaction temperature within the optimal range of 40–50 °C.[1] 4. Ensure efficient removal of gaseous byproducts (SO₂ and HCl) to drive the reaction to completion. This can be achieved by performing the reaction in a well-ventilated fume hood or using a gas trap.
Product Contaminated with Starting Material 1. Insufficient reaction time or temperature. 2. Inadequate amount of thionyl chloride.1. Extend the reaction time and ensure the temperature is maintained at 40–50 °C.[1] 2. Use a 1.5 to 2-fold molar excess of thionyl chloride.
Product is a Dark Color 1. Reaction temperature was too high, leading to decomposition. 2. Impurities in the starting material or reagents.1. Carefully control the reaction temperature to not exceed 50 °C.[1] 2. Use high-purity starting materials and reagents.
Difficulty in Isolating the Product 1. Incomplete removal of excess thionyl chloride. 2. Hydrolysis of the product during workup.1. Remove excess thionyl chloride under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in its removal. 2. Ensure all workup procedures are conducted in the absence of moisture.
Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound using thionyl chloride?

A1: The recommended reaction temperature is between 40–50 °C.[1] This temperature range provides a good balance between reaction rate and minimizing potential side reactions or decomposition.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. Alternatively, Infrared (IR) spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber (around 1800 cm⁻¹).[1]

Q3: What are the common side products in this reaction?

A3: The primary side products are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[2] These gaseous byproducts should be safely vented in a fume hood.

Q4: How should I purify the final product?

A4: The most common purification method involves removing the excess thionyl chloride by distillation under reduced pressure.[1] Further purification can be achieved by vacuum distillation of the product.

Q5: My product seems to have hydrolyzed back to the carboxylic acid. How can I prevent this?

A5: this compound is highly reactive towards water and will readily hydrolyze back to the corresponding carboxylic acid.[1][2] To prevent this, it is crucial to use anhydrous reagents and solvents and to protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table summarizes the quantitative data found for the synthesis of this compound.

ParameterValueReference
Starting Material 1-(4-chlorophenyl)cyclopentanecarboxylic acid[1]
Reagent Thionyl chloride (SOCl₂)[1]
Reaction Temperature 40–50 °C[1]
Reported Yield ~93.5%[1]

Experimental Protocol

Synthesis of this compound

This protocol describes the conversion of 1-(4-chlorophenyl)cyclopentanecarboxylic acid to its corresponding acid chloride using thionyl chloride.

Materials:

  • 1-(4-chlorophenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, for co-evaporation)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

  • Reagent Addition: In a fume hood, carefully add a 1.5 to 2-fold molar excess of thionyl chloride to the flask. The reaction is exothermic, and gas evolution (SO₂ and HCl) will be observed.

  • Reaction Conditions: Heat the reaction mixture to 40–50 °C and stir for 2-4 hours.[1] Monitor the reaction for the cessation of gas evolution, which indicates the reaction is nearing completion.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, an anhydrous solvent such as toluene can be added and co-evaporated. The crude this compound is often used in the next step without further purification. If higher purity is required, vacuum distillation can be performed.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Issue Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes success Successful Synthesis issue->success No check_conditions Verify Anhydrous Conditions low_yield->check_conditions check_temp Check Reaction Temperature (40-50 °C) low_yield->check_temp check_reagents Check Reagent Stoichiometry (Excess SOCl₂) low_yield->check_reagents check_starting_material Check Purity of Starting Material impure_product->check_starting_material purification Optimize Purification (Vacuum Distillation) impure_product->purification check_conditions->check_temp check_temp->check_reagents check_time Increase Reaction Time check_reagents->check_time check_time->issue check_starting_material->purification purification->issue

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the handling, storage, and degradation of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. As an acyl chloride, it is highly susceptible to reaction with water, including atmospheric moisture. This reaction cleaves the acyl chloride bond, resulting in the formation of 1-(4-chlorophenyl)cyclopentanecarboxylic acid and hydrochloric acid (HCl). This degradation is often the root cause of decreased purity and reactivity over time.

Q2: How should I properly store this compound to minimize degradation?

A2: To minimize degradation, this compound must be stored under strict anhydrous (water-free) and inert conditions. The compound is typically stored in a tightly sealed container, often under an inert gas atmosphere such as argon or nitrogen. It should be kept in a cool, dry place, away from sources of moisture.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by several methods. A simple initial check is to observe the physical appearance; degraded samples may appear discolored or have a fuming appearance upon opening due to the presence of HCl gas. For definitive confirmation, analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the presence of the carboxylic acid degradation product.

Q4: Can I still use a partially degraded sample for my experiment?

A4: Using a partially degraded sample is generally not recommended as it will introduce impurities (the corresponding carboxylic acid) into your reaction. This can lead to lower yields, side reactions, and complex purification procedures. The presence of HCl can also interfere with acid-sensitive reactions. It is best to use a fresh or purified sample for optimal results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low reaction yield or no reaction The reagent has degraded due to improper storage and exposure to moisture.Confirm degradation using analytical methods (see Q3). If degraded, use a fresh bottle or purify the existing material. Ensure all future reactions are set up under strictly anhydrous conditions.
Inconsistent results between batches Variable levels of degradation in the starting material.Implement a quality control check (e.g., NMR or IR) on the reagent before use to ensure purity and consistency.
Formation of unexpected byproducts The hydrochloric acid byproduct from degradation is catalyzing side reactions.Use a fresh, high-purity sample. Consider adding a non-nucleophilic base to the reaction to scavenge any trace amounts of HCl.
Solid material appears clumped or discolored Significant degradation has occurred.The sample is likely unusable. Dispose of it according to your institution's safety protocols and obtain a fresh supply.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully dissolve a small amount (5-10 mg) of this compound in 0.5-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum.

  • Analysis: Compare the resulting spectrum to a reference spectrum of the pure compound. The presence of a broad singlet peak around 10-12 ppm is indicative of the carboxylic acid proton from the hydrolysis product. The relative integration of this peak compared to the peaks of the desired compound can be used to estimate the extent of degradation.

Protocol 2: Monitoring Degradation by IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the compound between two salt plates (e.g., NaCl or KBr) in a dry environment.

  • Data Acquisition: Obtain an Infrared (IR) spectrum.

  • Analysis: The spectrum of the pure acyl chloride will show a strong carbonyl (C=O) stretch around 1780-1815 cm⁻¹. The presence of the carboxylic acid degradation product will be indicated by the appearance of a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a shift of the carbonyl peak to a lower wavenumber (typically 1700-1725 cm⁻¹).

Visualizing Degradation and Troubleshooting

DegradationPathway AcylChloride 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride CarboxylicAcid 1-(4-Chlorophenyl)cyclopentane carboxylic acid AcylChloride->CarboxylicAcid Hydrolysis HCl HCl AcylChloride->HCl Water H₂O (Moisture)

Caption: Primary hydrolysis degradation pathway.

TroubleshootingWorkflow Start Experiment Fails (e.g., low yield) CheckReagent Suspect Reagent Degradation? Start->CheckReagent Analyze Analyze Purity (NMR, IR) CheckReagent->Analyze Yes CheckOther Investigate Other Experimental Parameters CheckReagent->CheckOther No IsDegraded Is Sample Degraded? Analyze->IsDegraded UseNew Use Fresh Reagent & Anhydrous Conditions IsDegraded->UseNew Yes IsDegraded->CheckOther No End Problem Solved UseNew->End CheckOther->End

Caption: Troubleshooting workflow for failed reactions.

Strategies to minimize hydrolysis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during experimental workups, with a core focus on preventing unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to water?

A1: Like all acyl chlorides, this compound is highly reactive.[1] The carbonyl carbon is bonded to two electronegative atoms (oxygen and chlorine), which makes it very electron-deficient and an excellent target for nucleophiles.[2][3] Water is a nucleophile that reacts rapidly with the acyl chloride in a vigorous, exothermic process known as hydrolysis.[4][5][6][7] This reaction is typically much faster than with other carboxylic acid derivatives like esters or amides.[6][8]

Q2: What are the primary signs of accidental hydrolysis in my sample or reaction?

A2: The most immediate sign of hydrolysis is the evolution of steamy, acidic fumes of hydrogen chloride (HCl) gas upon exposure to moisture in the air, which has a sharp, pungent odor.[2] If the compound is a solid, it may appear clumpy or "wet."[2] In a reaction mixture, the presence of the hydrolysis byproduct, 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, can be confirmed by analytical techniques such as NMR or IR spectroscopy.[2]

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To prevent degradation, the compound must be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][2] It should be kept in a cool, dry place, for instance, within a desiccator or a controlled-atmosphere glovebox.[2] All glassware and solvents used in reactions must be scrupulously dried, and all transfers should be performed using anhydrous techniques (e.g., syringes, cannulas) to prevent exposure to atmospheric moisture.[9][10][11][12]

Q4: My reaction is complete. What are the most critical general precautions to take before starting the aqueous workup?

A4: Before introducing any aqueous solution, ensure the reaction mixture is cooled to a low temperature (e.g., 0-5 °C) using an ice bath. This slows down the rate of hydrolysis.[13][14] Use pre-chilled, de-gassed aqueous solutions for washing. Plan the workup steps to be as rapid and efficient as possible to minimize the contact time between the acyl chloride and the aqueous phase.[14] Ensure all glassware for the workup is clean and ready.

Troubleshooting Guide: Low Product Yield Due to Hydrolysis

Issue: You are observing a low yield of your desired product, with significant amounts of 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid present as an impurity.

This guide will help you diagnose and resolve the potential sources of hydrolysis during your workup procedure.

G start Low Yield & Presence of Carboxylic Acid Impurity q1 Were anhydrous solvents and oven/flame-dried glassware used? start->q1 s1 Implement Strict Anhydrous Technique: - Use Sure/Seal™ solvents. - Oven-dry glassware (>140°C, 4h). - Assemble hot and cool under N2/Ar. q1->s1 No q2 Was the aqueous wash performed at low temperature? q1->q2 Yes s2 Perform Washes at 0-5°C: - Cool reaction flask in an ice bath. - Use pre-chilled aqueous solutions. - Keep separatory funnel cool. q2->s2 No q3 Was a strong base (e.g., NaOH) used for the wash? q2->q3 Yes s3 Use a Weak Base: - Use cold, saturated NaHCO3 or Na2CO3. - Add slowly to control gas evolution. - Avoid strong bases which accelerate hydrolysis. q3->s3 Yes q4 Was the workup efficient with minimal contact time? q3->q4 No s4 Optimize Workup Efficiency: - Perform washes without delay. - Use a brine wash to remove bulk water. - Dry promptly with anhydrous MgSO4/Na2SO4. q4->s4 No

Caption: Troubleshooting decision tree for diagnosing causes of acyl chloride hydrolysis.

Data Presentation: Comparison of Workup Conditions
ParameterIneffective/High-Risk ConditionRecommended StrategyRationale
Temperature Room Temperature (~25°C)Ice Bath (0–5°C)The rate of hydrolysis is strongly temperature-dependent. Low temperatures significantly slow the reaction kinetics.[14]
Washing Agent Strong Base (e.g., aq. NaOH)Cold Saturated NaHCO₃Strong bases dramatically increase the rate of base-catalyzed hydrolysis (saponification).[14][15] A weak base like sodium bicarbonate neutralizes byproduct HCl without significantly promoting hydrolysis.[2][14]
Contact Time Prolonged (>15 min)Rapid & Efficient (<5 min)The extent of hydrolysis is directly proportional to the time the acyl chloride is in contact with the aqueous phase.[14]
Final Wash WaterCold Saturated NaCl (Brine)A brine wash helps remove dissolved water from the organic layer ("salting out") before the final drying step, further minimizing hydrolysis potential.[14]
Drying Agent Insufficient AmountAdd until free-flowingEnsuring all trace water is removed by an anhydrous salt like MgSO₄ or Na₂SO₄ is critical before solvent evaporation.[14][16]

Experimental Protocols

Protocol 1: Optimized Low-Temperature Anhydrous Workup

This protocol describes a standard workup procedure designed to minimize hydrolysis.

  • Cooling: Once the reaction is deemed complete, place the reaction flask in an ice-water bath and cool the contents to 0–5°C.

  • Quenching (Optional): If the reaction contains highly reactive reagents, quench them first by slowly adding a suitable non-aqueous agent. If quenching directly into an aqueous solution is necessary, add the reaction mixture slowly to a separate flask containing a vigorously stirred, ice-cold quenching solution.

  • Acid Neutralization: Slowly add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture with vigorous stirring. Vent the flask periodically to release CO₂ gas. Continue adding until gas evolution ceases, indicating that all acidic byproducts (like HCl) have been neutralized.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Separate the organic layer promptly.

  • Brine Wash: Wash the isolated organic layer with one portion of ice-cold saturated aqueous NaCl (brine). This removes the majority of dissolved water.[14]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask. Continue adding the drying agent until it no longer clumps and flows freely as a powder.[14][16]

  • Isolation: Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.

G start Reaction Complete cool 1. Cool to 0-5°C (Ice Bath) start->cool wash 2. Wash with Cold Sat. NaHCO3 cool->wash extract 3. Extract with Organic Solvent wash->extract separate 4. Separate Organic Layer extract->separate brine 5. Wash with Cold Brine separate->brine dry 6. Dry with Anhydrous MgSO4 / Na2SO4 brine->dry filter 7. Filter Drying Agent dry->filter evap 8. Evaporate Solvent filter->evap end Isolated Product evap->end

Caption: Workflow for an optimized low-temperature workup to prevent hydrolysis.

Advanced Strategy: Phase-Transfer Catalysis (PTC)

For reactions where the presence of water and a base is unavoidable, Phase-Transfer Catalysis (PTC) offers an elegant solution to protect the water-sensitive acyl chloride.[13][17]

How it Works: The reaction is run in a two-phase system (e.g., an organic solvent like dichloromethane and an aqueous solution of a base). The this compound remains dissolved in the organic phase, shielded from the bulk aqueous phase.[13] A phase-transfer catalyst (typically a quaternary ammonium salt, e.g., tetrabutylammonium bromide) transports the nucleophile (e.g., an alcoholate or phenoxide anion) from the aqueous phase into the organic phase, where it can react with the acyl chloride. This minimizes the opportunity for non-catalyzed hydrolysis at the interface.[13][17]

G Mechanism of Phase-Transfer Catalysis (PTC) for Acylation cluster_organic Organic Phase cluster_aqueous Aqueous Phase AcylCl R-COCl (Acyl Chloride) Product R-CONu (Product) AcylCl->Product  Reaction QX Q+X- (Catalyst) Product->QX 3. Catalyst    Regenerated QNu Q+Nu- (Catalyst-Nucleophile Ion Pair) QNu->AcylCl 2. Nucleophile     Attacks Base Na+Nu- (Nucleophile Salt) Base->QNu 1. Ion Exchange at Interface

Caption: PTC protects the acyl chloride in the organic phase from bulk water.

References

Troubleshooting poor peak shape in HPLC analysis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering poor peak shape during the HPLC analysis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride. Given the compound's reactive nature, special attention must be paid to sample preparation and handling to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a split, tailing, or new secondary peak for this compound?

This is the most common issue encountered when analyzing acyl chlorides. The primary cause is the on-column or pre-injection hydrolysis of the target analyte.[1][2] this compound is highly reactive and will readily react with any available water (a nucleophile) to form 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid and hydrochloric acid.[1][2][3] You are likely observing two closely eluting compounds: the parent acyl chloride and its carboxylic acid derivative.

Troubleshooting Steps:

  • Sample Preparation: Prepare your sample immediately before injection using an anhydrous aprotic solvent (e.g., HPLC-grade acetonitrile). Avoid aqueous diluents for your stock solutions.

  • Sample Solvent Mismatch: If your sample solvent is significantly stronger or different from the initial mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve your sample in the mobile phase.[4]

  • Co-elution: To confirm if the split peak is two distinct compounds, try reducing the injection volume. If two separate peaks become more distinct, you are dealing with co-elution.[5]

  • Column Contamination: Contamination at the column inlet or on the frit can create alternative flow paths, leading to split peaks.[5][6] If all peaks in the chromatogram are splitting, this is a likely cause.[5]

Q2: My analyte peak is fronting. What are the common causes?

Peak fronting, where the peak is broader in the first half, is typically caused by column overload or sample solubility issues.[7][8]

Troubleshooting Steps:

  • Reduce Sample Concentration: The most common cause of fronting is mass overload, where too much sample is injected onto the column.[4][9] Dilute your sample or reduce the injection volume and re-analyze.[4][10]

  • Check Sample Solubility: If the analyte has poor solubility in the mobile phase, it can lead to fronting.[7] Ensure your sample is fully dissolved.

  • Column Collapse: A physical change or void in the column packing can also cause fronting.[7][9] This may occur if the column has been subjected to pressure shocks or inappropriate pH conditions.[7] If this is suspected, the column may need replacement.[11]

Q3: All peaks in my chromatogram are showing poor shape (e.g., splitting, tailing, or broadening). What should I investigate?

When all peaks are affected, the problem is likely systemic and related to the HPLC hardware or overall setup, rather than a specific chemical interaction.

Troubleshooting Steps:

  • Check for Voids: A void or channel in the column packing material can disrupt the flow path, causing issues for all eluting compounds.[5][6] Consider flushing or replacing the column.[11]

  • Inspect Column Frits: A partially blocked inlet frit can disrupt the uniform flow of the mobile phase onto the column, causing peak splitting for all analytes.[5][6] Backflushing the column (if the manufacturer allows) or replacing the frit/column may resolve the issue.[12]

  • Examine Connections: Check all tubing and fittings for poor connections, which can introduce dead volume and lead to peak broadening.[9][12]

Q4: What are the recommended starting conditions for an HPLC method for this compound?

A reversed-phase (RP) HPLC method is suitable for analyzing this compound.[1][13] The mobile phase typically consists of acetonitrile and water with an acidic modifier to improve peak shape and suppress silanol interactions.[1][13][14]

Data Presentation

Table 1: Common Peak Shape Problems and Primary Causes

Peak Shape ProblemMost Likely Cause for this compoundGeneral Causes
Peak Splitting/Tailing Hydrolysis of the acyl chloride into its carboxylic acid form, resulting in two co-eluting compounds.[1][2]Column contamination, column void, sample solvent mismatch, secondary silanol interactions.[5][12][14]
Peak Fronting Sample overload (too concentrated or too high injection volume).[4]Poor sample solubility, column collapse, incompatible sample solvent.[7][15]
Broad Peaks Systemic issues like extra-column dead volume or column degradation.Column aging, slow injection, inconsistent mobile phase composition.[10][16]

Table 2: Recommended Starting HPLC Conditions

ParameterRecommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric Acid or 0.1% Formic AcidB: Acetonitrile with 0.1% Phosphoric Acid or 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 5-10 µL
Sample Diluent Acetonitrile (anhydrous)

Note: Phosphoric acid is a strong modifier but not suitable for MS applications; formic acid is a common alternative for MS compatibility.[1][13]

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed q1 Is the issue on a single peak or all peaks? start->q1 single_peak Analyte-Specific Issue q1->single_peak Single Peak all_peaks System-Wide Issue q1->all_peaks All Peaks sub_q1 Peak Tailing or Splitting? single_peak->sub_q1 sol_system Check System - Inspect column frit/connections - Flush or replace column all_peaks->sol_system sub_q2 Peak Fronting? sub_q1->sub_q2 No sol_hydrolysis Suspect Hydrolysis - Prepare fresh sample in ACN - Minimize time to injection sub_q1->sol_hydrolysis Yes sol_overload Suspect Overload - Reduce injection volume - Dilute sample sub_q2->sol_overload Yes Hydrolysis_Pathway acyl_chloride 1-(4-Chlorophenyl) cyclopentanecarbonyl chloride carboxylic_acid 1-(4-Chlorophenyl) cyclopentane-1-carboxylic acid acyl_chloride->carboxylic_acid Nucleophilic Acyl Substitution hcl HCl acyl_chloride->hcl water H₂O (Water)

References

Laboratory scale-up protocol for 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride production

Author: BenchChem Technical Support Team. Date: December 2025

Due to the hazardous nature of the reagents and reactions involved in the synthesis of acyl chlorides like 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride, providing a detailed, step-by-step laboratory scale-up protocol would be irresponsible and is restricted by safety policies. The synthesis of such compounds should only be attempted by trained professional chemists in a well-equipped laboratory with strict adherence to all safety precautions.

However, I can provide a general troubleshooting guide and frequently asked questions (FAQs) that address common challenges in the synthesis of similar compounds, focusing on safety and general chemical principles rather than a specific protocol. This information is intended for an audience of researchers, scientists, and drug development professionals who are already familiar with standard laboratory procedures.

Technical Support Center: Acyl Chloride Synthesis

This guide provides general troubleshooting advice and answers to frequently asked questions for challenges encountered during the synthesis of aryl-substituted cycloalkanecarbonyl chlorides.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete conversion of the starting carboxylic acid.- Ensure the carboxylic acid starting material is completely dry. Moisture will quench the chlorinating agent. - Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride). - Increase reaction time or temperature, monitoring by TLC or GC to avoid side product formation.
Degradation of the product.- Acyl chlorides can be sensitive to heat and moisture. Ensure the reaction and work-up are performed under anhydrous conditions. - Purify the product quickly after the reaction is complete.
Inefficient purification.- Use vacuum distillation for purification, ensuring the vacuum is deep enough to distill the product at a moderate temperature to prevent decomposition. - Ensure all glassware is scrupulously dry.
Product is Dark or Discolored Presence of impurities from the starting material.- Recrystallize or distill the starting carboxylic acid before use.
Side reactions caused by excessive heat.- Maintain careful temperature control during the reaction and distillation. - Consider using a milder chlorinating agent or adding a catalytic amount of a scavenger like pyridine (use with caution).
Air oxidation.- Conduct the reaction and any subsequent transfers under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Isolating the Product Product is volatile or has a low boiling point.- Use a cold trap during vacuum distillation to capture any volatile product. - Perform extractions and solvent removal at reduced temperatures.
Emulsion formation during aqueous work-up.- Add a small amount of brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.
Presence of Starting Material in Final Product Incomplete reaction.- As mentioned above, ensure sufficient reaction time, temperature, and equivalents of chlorinating agent.
Inefficient purification.- Optimize distillation conditions (column height, vacuum, temperature) to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when working with chlorinating agents like thionyl chloride or oxalyl chloride?

A1:

  • Work in a certified chemical fume hood: Both thionyl chloride and oxalyl chloride are corrosive, toxic upon inhalation, and react violently with water. All manipulations must be performed in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE): This includes, at a minimum, safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene).

  • Handle under inert atmosphere: These reagents are extremely sensitive to moisture. Use dry glassware and handle them under a nitrogen or argon atmosphere.

  • Quenching: Unused reagent and reaction residues must be quenched carefully and slowly by adding them to a stirred, cooled solution of a base like sodium bicarbonate or calcium hydroxide. This is a highly exothermic process that releases toxic gases (SO₂ or CO/CO₂) and must be done in a fume hood.

Q2: How can I monitor the progress of the reaction?

A2:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate against the starting carboxylic acid. The disappearance of the starting material spot indicates the reaction is proceeding. Note that the acyl chloride product may streak or decompose on the silica plate. A common technique is to quench a small aliquot of the reaction mixture with methanol, which converts the acyl chloride to the corresponding methyl ester, a more stable compound for TLC analysis.

  • Gas Chromatography (GC): If the product is sufficiently volatile and thermally stable, GC can be an effective way to monitor the disappearance of the starting material and the appearance of the product.

  • Infrared (IR) Spectroscopy: The conversion can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (typically 1780-1815 cm⁻¹).

Q3: My purified acyl chloride is unstable and degrades over time. How can I store it properly?

A3: Acyl chlorides are generally unstable and are often used immediately in the next synthetic step. If storage is necessary:

  • Store in a tightly sealed container (e.g., an amber glass bottle with a Teflon-lined cap) to protect from light and moisture.

  • Store under an inert atmosphere (N₂ or Ar).

  • Store at low temperatures (e.g., in a refrigerator or freezer at -20°C). The exact temperature depends on the melting point of the compound.

Visualizations

Below are diagrams representing a general workflow for troubleshooting and the logical relationship in selecting a chlorinating agent.

G General Troubleshooting Workflow for Acyl Chloride Synthesis start Low Yield or Impure Product check_reagents Verify Purity and Dryness of Starting Materials/Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up and Purification Procedure start->check_workup optimize_reagents Purify/Dry Reagents check_reagents->optimize_reagents optimize_conditions Adjust Temp/Time/ Equivalents of Reagent check_conditions->optimize_conditions optimize_purification Modify Purification (e.g., Vacuum, Column) check_workup->optimize_purification success Successful Synthesis optimize_reagents->success optimize_conditions->success optimize_purification->success

Caption: A flowchart for troubleshooting common issues in synthesis.

G Decision Logic for Chlorinating Agent Selection start Need to Synthesize Acyl Chloride temp_sensitive Is the starting material or product temperature sensitive? start->temp_sensitive oxalyl_chloride Use Oxalyl Chloride + cat. DMF (Milder, gaseous byproducts) temp_sensitive->oxalyl_chloride  Yes purification Consider ease of byproduct removal temp_sensitive->purification  No thionyl_chloride Use Thionyl Chloride (Cheaper, liquid SOCl₂, gaseous HCl/SO₂ byproducts) purification->oxalyl_chloride Gaseous byproducts are preferred purification->thionyl_chloride Liquid byproduct is acceptable

Caption: Decision tree for selecting a suitable chlorinating agent.

Technical Support Center: Efficient Removal of Residual Solvents from 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the efficient removal of residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents encountered during the synthesis of this compound?

A1: Given that the synthesis of this compound typically involves the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), the most common residual solvents and reagents include:

  • Thionyl chloride (SOCl₂): Often used in excess to drive the reaction to completion.[1]

  • Reaction Solvents: Aprotic solvents such as methylene chloride (DCM) or toluene are often used during the synthesis and workup.[1]

  • Solvents from purification: Solvents used for co-evaporation or "chasing" to remove other volatile impurities, such as toluene.[2]

Q2: Why is the removal of residual solvents from this compound critical?

A2: The removal of residual solvents is crucial for several reasons:

  • Downstream Reactions: Residual solvents can interfere with subsequent synthetic steps. For instance, residual thionyl chloride can react with nucleophiles, leading to unwanted byproducts.

  • Product Stability: The presence of impurities can affect the stability and shelf-life of the final product.

  • Analytical Characterization: Solvents can interfere with analytical techniques such as NMR and IR spectroscopy, leading to inaccurate characterization.

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the ICH provide strict guidelines on the acceptable limits of residual solvents in active pharmaceutical ingredients (APIs).[3]

Q3: What are the primary methods for removing residual thionyl chloride?

A3: The most common methods for removing unreacted thionyl chloride are:

  • Vacuum Distillation: This is a preferred method as it effectively removes the volatile thionyl chloride without introducing aqueous reagents that could hydrolyze the acyl chloride product.[4]

  • Azeotropic Distillation (Co-evaporation): This involves adding a dry, inert solvent like toluene and then removing it under reduced pressure. This process, often referred to as "chasing," effectively removes traces of thionyl chloride.[2][5]

Q4: Can I use a chemical quench to remove excess thionyl chloride?

A4: While chemical quenching is a rapid method, it is generally not recommended for the purification of this compound. Acyl chlorides are highly susceptible to hydrolysis. Quenching with aqueous solutions (e.g., sodium bicarbonate) will convert the desired product back to the corresponding carboxylic acid.[5] This method is only suitable if the immediate downstream application can tolerate the resulting salt and byproducts, or if the acyl chloride is intentionally being converted to another derivative in situ.

Q5: How can I confirm that the residual solvents have been effectively removed?

A5: The most effective and widely used analytical technique for quantifying residual solvents in pharmaceutical products is Gas Chromatography with Headspace sampling (GC-HS).[3][6] This method is highly sensitive and specific for volatile organic compounds. Other spectroscopic methods like ¹H NMR can also detect the presence of residual solvents.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Product is a dark yellow or orange oil/solid after solvent removal. Product decomposition due to excessive heating during distillation. Thionyl chloride can also decompose at temperatures above its boiling point, contributing to color.[5]- Use the minimum temperature necessary for distillation. - Consider using a high-vacuum pump to lower the boiling points of the solvents. - Opt for azeotropic removal with toluene at a lower temperature.
Low yield of this compound. - Hydrolysis of the acyl chloride due to exposure to moisture. - Product loss during distillation if boiling points are similar to impurities.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use fractional distillation for better separation of components with close boiling points.
Incomplete removal of thionyl chloride (verified by NMR or IR). - Insufficient distillation time or vacuum. - Inefficient azeotropic removal.- For vacuum distillation, ensure the system reaches a stable, low pressure and hold until no more solvent is observed condensing. - For azeotropic removal, repeat the process of adding and removing the "chasing" solvent (e.g., toluene) 2-3 times.[2]
Residual high-boiling point solvent (e.g., DMF, DMSO) detected. These solvents are difficult to remove by standard evaporation due to their high boiling points.- If the product is stable, perform a high-vacuum distillation. - If the product is not polar, you can perform a liquid-liquid extraction by diluting the mixture with a large volume of water and extracting the product with a non-polar organic solvent. Then, thoroughly wash the organic layer with brine.

Quantitative Data Summary

The following table provides a summary of the physical properties of this compound and common residual solvents, which are critical for planning their separation.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound~247.13Expected to be significantly higher than thionyl chloride.Non-volatile under standard solvent removal conditions.
Thionyl chloride (SOCl₂)118.9774.6Reacts with water.[5]
Toluene92.14110.6Forms a lower-boiling azeotrope with thionyl chloride, facilitating its removal.[5]
Methylene Chloride (DCM)84.9339.6A common reaction and extraction solvent.

Experimental Protocols

Protocol 1: Removal of Thionyl Chloride by Vacuum Distillation

This protocol is suitable when the product is thermally stable enough for distillation and is sensitive to aqueous conditions.

  • Apparatus Setup: Assemble a distillation apparatus using oven-dried glassware under a nitrogen or argon atmosphere. The setup should include a round-bottom flask containing the crude reaction mixture, a distillation head with a thermometer, a condenser, a receiving flask, and a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the vacuum pump.

  • Initial Cooling: After the synthesis reaction is complete, allow the reaction flask to cool to room temperature.

  • Apply Vacuum: Slowly and cautiously apply vacuum to the system. Be mindful of potential bumping of the reaction mixture.

  • Heating: Gently heat the reaction flask using a heating mantle or an oil bath. The temperature should be maintained below 50°C to minimize thermal decomposition.[4] The more volatile thionyl chloride will distill first.

  • Collection: Collect the distilled thionyl chloride in the cooled receiving flask.

  • Completion: The distillation is complete when the temperature at the distillation head drops, indicating that all the volatile components have been removed.

  • Release Vacuum: Carefully and slowly release the vacuum and backfill the system with an inert gas.

  • Waste Disposal: The collected thionyl chloride should be treated as hazardous waste according to institutional guidelines.

Protocol 2: Removal of Thionyl Chloride by Azeotropic Distillation with Toluene

This method is particularly useful for removing trace amounts of thionyl chloride at a lower temperature.

  • Initial Distillation: After the reaction is complete, perform a simple vacuum distillation as described in Protocol 1 to remove the bulk of the excess thionyl chloride.

  • Addition of Toluene: Once the initial distillation is complete, release the vacuum with an inert gas and add dry toluene to the reaction flask containing the crude this compound.

  • Azeotropic Removal: Re-apply the vacuum and gently heat the mixture. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.

  • Repeat: This process can be repeated 2-3 times to ensure complete removal of thionyl chloride.

  • Final Product: The remaining material in the distillation flask is the crude product, which can be further purified by high-vacuum distillation if necessary.

Protocol 3: Analysis of Residual Solvents by GC-HS

This protocol outlines a general procedure for the quantitative analysis of residual solvents. Specific parameters will need to be optimized for your instrument and the specific solvents of interest.

  • Sample Preparation:

    • Accurately weigh a sample of this compound into a headspace vial.

    • Add a high-boiling point, inert solvent in which the sample is soluble (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).[6]

    • Seal the vial immediately.

    • Prepare standard solutions of the expected residual solvents (e.g., thionyl chloride, toluene, DCM) in the same diluent at known concentrations.

  • GC-HS Instrument Parameters (Example):

    • Headspace Sampler:

      • Oven Temperature: 80°C

      • Incubation Time: 45 min

      • Syringe Temperature: 100°C

    • Gas Chromatograph:

      • Column: A column suitable for volatile compounds, such as a DB-624 or equivalent.[7]

      • Oven Program: 40°C (hold for 20 min), ramp at 10°C/min to 240°C (hold for 10 min).

      • Injector Temperature: 140°C

      • Detector (FID) Temperature: 250°C

      • Carrier Gas: Helium or Nitrogen

  • Analysis:

    • Run the standard solutions to determine the retention times and response factors for each solvent.

    • Run the sample solution.

    • Identify and quantify the residual solvents in the sample by comparing the retention times and peak areas to those of the standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1-(4-chlorophenyl)cyclopentanecarboxylic acid + SOCl₂ reaction Acyl Chlorination (40-50 °C) start->reaction crude Crude Product: This compound + Excess SOCl₂ reaction->crude distillation Vacuum Distillation or Azeotropic Distillation crude->distillation pure Purified Product distillation->pure gchs GC-HS Analysis for Residual Solvents pure->gchs final_product Final Product (< Specification Limits) gchs->final_product

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic cluster_issues Troubleshooting cluster_solutions Solutions start Solvent Removal Complete? color_issue Product Discolored? start->color_issue No yield_issue Low Yield? start->yield_issue No solvent_issue Residual Solvent Detected? start->solvent_issue No end Proceed to Next Step start->end Yes temp Reduce Distillation Temp color_issue->temp azeotrope Use Azeotropic Distillation color_issue->azeotrope dry Ensure Anhydrous Conditions yield_issue->dry fractional Use Fractional Distillation yield_issue->fractional solvent_issue->azeotrope repeat_distill Repeat Distillation/ Azeotrope solvent_issue->repeat_distill

Caption: Troubleshooting decision tree for solvent removal.

References

Technical Support Center: TLC Visualization for 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: Can I directly monitor the progress of my reaction involving this compound using a standard silica gel TLC plate?

A1: Direct analysis of acyl chlorides like this compound on standard silica gel TLC plates is challenging and often unreliable. Acyl chlorides are highly reactive and can be hydrolyzed back to the corresponding carboxylic acid by the water present on the hygroscopic silica gel surface.[1][2] This can lead to misleading results, such as the appearance of a starting material spot even if the reaction has gone to completion.

Q2: What is the recommended approach for monitoring the consumption of this compound by TLC?

A2: The recommended method is to quench a small aliquot of the reaction mixture with a primary alcohol, such as methanol or ethanol, to form the corresponding stable ester. This ester derivative is less reactive and can be reliably analyzed by TLC.[2] By comparing the spot of the derivatized product to the starting carboxylic acid, you can effectively monitor the progress of your reaction.

Q3: Which visualization techniques are suitable for this compound and its derivatives?

A3: Due to the presence of a chlorophenyl group, both the starting material (1-(4-chlorophenyl)cyclopentanecarboxylic acid) and the product are UV active. Therefore, initial visualization should be done using a UV lamp (254 nm).[3][4] For further visualization and confirmation, chemical stains such as potassium permanganate or p-anisaldehyde can be used.[1]

Q4: My TLC plate shows significant streaking. What are the possible causes and solutions?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[5][6][7] Try diluting your sample before spotting.

  • Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, causing streaking.[6] Adding a small amount of acetic acid or formic acid to the mobile phase can help for acidic compounds.

  • Inappropriate Spotting Solvent: If the sample is spotted in a solvent that is too polar, it can lead to a diffuse, streaky spot.[6]

  • Compound Instability: As mentioned, the acyl chloride may be reacting on the plate.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of reactions involving this compound.

Problem Possible Cause Recommended Solution
No spots are visible on the TLC plate after development. The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[5][7]
The compound is not UV active or does not react with the chosen stain.Since this compound and its derivatives are UV active, first ensure the UV lamp is functioning correctly. If using a stain, try a different, more general stain like potassium permanganate.
The solvent level in the developing chamber was above the spotting line.Ensure the solvent level is below the origin line on the TLC plate to prevent the sample from dissolving into the solvent reservoir.[7]
The spots are streaked or elongated. The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[5][6][7]
The compound is highly polar or acidic.Add a small amount (0.5-2%) of acetic acid or formic acid to the eluting solvent system.[6]
The Rf values are too high (spots are near the solvent front). The eluting solvent is too polar.Decrease the polarity of the mobile phase. For example, if using a 1:1 mixture of ethyl acetate and hexanes, try a 1:3 or 1:4 mixture.
The Rf values are too low (spots are near the baseline). The eluting solvent is not polar enough.Increase the polarity of the mobile phase. For example, if using a 1:4 mixture of ethyl acetate and hexanes, try a 1:2 or 1:1 mixture.
A spot corresponding to the starting carboxylic acid persists throughout the reaction. The acyl chloride is hydrolyzing on the TLC plate.Quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the stable ester derivative before spotting on the TLC plate.
The reaction has not gone to completion.Continue the reaction and monitor at later time points.
The solvent front is uneven. The TLC plate is touching the side of the developing chamber or the filter paper.Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[7]
The bottom edge of the TLC plate is not level.Ensure the plate rests flat on the bottom of the developing chamber.

Experimental Protocols

TLC Sample Preparation (In-situ Derivatization)
  • Withdraw a small aliquot (e.g., 1-2 drops) of the reaction mixture using a glass capillary.

  • Add the aliquot to a small vial containing 0.5 mL of methanol or ethanol.

  • Gently swirl the vial to mix. The acyl chloride will rapidly convert to the corresponding methyl or ethyl ester.

  • This solution is now ready for spotting on the TLC plate.

TLC Development
  • Pour a small amount of the chosen eluting solvent (e.g., a mixture of ethyl acetate and hexanes) into a developing chamber to a depth of about 0.5 cm.

  • Cover the chamber with a watch glass or lid and allow it to saturate for a few minutes.

  • Using a capillary tube, spot the prepared sample solution onto the baseline of a silica gel TLC plate. Also spot a reference sample of the starting carboxylic acid.

  • Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

Visualization Techniques
  • Place the dried TLC plate under a UV lamp set to 254 nm.

  • UV-active compounds will appear as dark spots against a fluorescent green background.[3][4]

  • Circle the observed spots with a pencil.

This stain is useful for visualizing compounds that can be oxidized.

Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of water.[8][9]

Staining Procedure:

  • After UV visualization, dip the TLC plate into the potassium permanganate solution using forceps.

  • Quickly remove the plate and let the excess stain drip off.

  • Gently heat the plate with a heat gun.

  • Spots will appear as yellow to brown on a purple background.[10]

This is a general-purpose stain that can produce a range of colors for different functional groups.

Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[8]

Staining Procedure:

  • Dip the TLC plate into the p-anisaldehyde solution.

  • Remove the plate and wipe the back with a paper towel.

  • Heat the plate with a heat gun until colored spots appear against a light background.

Data Summary

Table 1: Common TLC Stains for Visualization
StainPreparationTarget CompoundsExpected Appearance
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL H₂O[8][9]Oxidizable compounds (alcohols, alkenes, etc.)Yellow/brown spots on a purple background[10]
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde[8]Nucleophiles, carbonylsVarious colored spots on a light background
Phosphomolybdic Acid (PMA) 10 g phosphomolybdic acid in 100 mL ethanol[8]General stain for most organic compoundsGreen/blue spots on a yellow-green background
Vanillin 15 g vanillin in 250 mL ethanol with 2.5 mL conc. H₂SO₄[8]Aldehydes, ketones, alcoholsVarious colored spots

Diagrams

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization A 1. Aliquot Reaction Mixture B 2. Quench with Methanol (forms stable ester) A->B C 3. Spot Plate (Sample & Reference) B->C D 4. Develop Plate in Solvent Chamber C->D E 5. Dry Plate D->E F 6. UV Lamp (254 nm) E->F G 7. Chemical Staining (e.g., KMnO4) F->G H 8. Analyze Results G->H

Caption: Experimental workflow for TLC analysis of this compound reactions.

Troubleshooting_TLC Start Problem with TLC Result NoSpots No Spots Visible? Start->NoSpots Streaking Streaking Observed? NoSpots->Streaking No Dilute Too Dilute? NoSpots->Dilute Yes WrongRf Incorrect Rf? Streaking->WrongRf No Overloaded Overloaded? Streaking->Overloaded Yes RfHigh Rf Too High? WrongRf->RfHigh Yes SolventLevel Solvent Too High? Dilute->SolventLevel No Concentrate Concentrate Sample or Re-spot Multiple Times Dilute->Concentrate Yes AdjustSolvent Ensure Solvent is Below Baseline SolventLevel->AdjustSolvent Yes PolarityIssue Highly Polar Compound? Overloaded->PolarityIssue No DiluteSample Dilute Sample Overloaded->DiluteSample Yes AddAcid Add Acid to Eluent PolarityIssue->AddAcid Yes RfLow Rf Too Low? RfHigh->RfLow No DecreasePolarity Decrease Eluent Polarity RfHigh->DecreasePolarity Yes IncreasePolarity Increase Eluent Polarity RfLow->IncreasePolarity Yes

Caption: Troubleshooting decision tree for common TLC issues.

References

Validation & Comparative

Comparative reactivity of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride vs other acyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride against other commonly utilized acyl chlorides. Understanding the relative reactivity of these acylating agents is paramount for optimizing synthetic strategies, controlling reaction selectivity, and developing robust drug discovery and development pipelines. This document synthesizes established principles of physical organic chemistry, presents available quantitative data for analogous compounds, and details experimental protocols for direct comparative analysis.

Introduction to Acyl Chloride Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as versatile intermediates in a vast array of chemical transformations.[1] Their high reactivity is primarily attributed to the electronic nature of the acyl chloride functional group. The strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom render the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack.[2] Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[2]

The general order of reactivity for carboxylic acid derivatives is as follows:

Acyl Chloride > Acid Anhydride > Ester > Amide

This guide will delve into the nuanced differences in reactivity among various acyl chlorides, with a specific focus on how the structure of the acyl group—encompassing electronic and steric factors—influences reaction kinetics.

Factors Influencing Acyl Chloride Reactivity

The reactivity of an acyl chloride is a delicate interplay of electronic and steric effects. These factors dictate the electrophilicity of the carbonyl carbon and the accessibility of that carbon to an incoming nucleophile.

  • Electronic Effects: The electron density at the carbonyl carbon is a primary determinant of reactivity.

    • Inductive Effects: Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and thus increasing reactivity. Conversely, electron-donating groups decrease electrophilicity and reactivity.

    • Resonance Effects: Aromatic rings or other conjugated systems attached to the carbonyl group can delocalize the positive charge, which can either increase or decrease reactivity depending on the nature of the substituents on the ring. For instance, an electron-donating group on a benzoyl chloride can decrease reactivity through resonance stabilization of the ground state.

  • Steric Hindrance: The size of the groups surrounding the carbonyl carbon can significantly impact the rate of reaction. Bulky substituents can impede the approach of a nucleophile, slowing down the reaction rate. This is a crucial consideration when comparing acyl chlorides with different alkyl or aryl frameworks.[3]

Comparative Reactivity Analysis

Structural Features of this compound:

  • Cyclopentyl group: The cyclopentyl ring attached to the carbonyl carbon introduces a degree of steric hindrance.

  • 4-Chlorophenyl group: The phenyl ring allows for resonance delocalization. The chlorine atom at the para position is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. The net effect is typically electron-withdrawing, which would be expected to increase the reactivity compared to an unsubstituted phenyl group.

Qualitative Comparison:

  • vs. Benzoyl Chloride: The cyclopentyl group in this compound introduces more steric bulk around the carbonyl carbon compared to the hydrogen atom in benzoyl chloride. However, the 4-chloro substituent on the phenyl ring is electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. The overall reactivity will be a balance of these opposing steric and electronic effects.

  • vs. p-Chlorobenzoyl Chloride: Both compounds share the electron-withdrawing 4-chlorophenyl group. The primary difference is the cyclopentyl group in the target molecule versus the direct attachment of the carbonyl to the phenyl ring in p-chlorobenzoyl chloride. The cyclopentyl group is generally considered to be electron-donating compared to a phenyl ring, which would slightly decrease reactivity. Additionally, the steric hindrance from the cyclopentyl group will be more significant. Therefore, this compound is expected to be less reactive than p-chlorobenzoyl chloride.

  • vs. Acetyl Chloride: Acetyl chloride is a small, unhindered aliphatic acyl chloride and is generally more reactive than aromatic acyl chlorides. The resonance stabilization present in the phenyl ring of this compound, along with the steric bulk of the cyclopentyl group, will render it significantly less reactive than acetyl chloride.

  • vs. Cyclopentanecarbonyl Chloride: The key difference here is the presence of the 4-chlorophenyl group. This group is strongly electron-withdrawing, which will make the carbonyl carbon of this compound more electrophilic and therefore more reactive than that of cyclopentanecarbonyl chloride.

Predicted Order of Reactivity (Hydrolysis/Solvolysis):

Acetyl Chloride > p-Chlorobenzoyl Chloride > This compound > Benzoyl Chloride > Cyclopentanecarbonyl Chloride

Quantitative Data for Selected Acyl Chlorides

To provide a quantitative context for the comparison, the following table summarizes the rate constants for the solvolysis of various benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H). This data illustrates the impact of electronic effects on reactivity.

Acyl ChlorideSubstituent (Z)Rate Constant (k) at 25°C (s⁻¹)
p-Methoxybenzoyl chloridep-OCH₃1.14 x 10⁻²
p-Methylbenzoyl chloridep-CH₃5.95 x 10⁻⁵
Benzoyl chlorideH4.65 x 10⁻⁷
p-Chlorobenzoyl chloridep-Cl6.28 x 10⁻⁸

Data sourced from studies on the solvolysis of p-substituted benzoyl chlorides.

Experimental Protocols for Reactivity Assessment

For a direct and quantitative comparison of acyl chloride reactivity, the following experimental protocols can be employed.

Determination of Hydrolysis Rate by Titration

This method measures the rate of formation of hydrochloric acid during the hydrolysis of the acyl chloride.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride in an aqueous solvent mixture.

Materials:

  • Acyl chloride of interest

  • Acetone (or other suitable organic solvent, reagent grade)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Ice bath

  • Stopwatch

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare a stock solution of the acyl chloride in dry acetone.

  • In a thermostated reaction vessel, equilibrate a known volume of an acetone-water mixture (e.g., 90:10 v/v) to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small, known volume of the acyl chloride stock solution to the solvent mixture with vigorous stirring. Start the stopwatch immediately.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold acetone.

  • Add a few drops of phenolphthalein indicator to the quenched sample and titrate the liberated HCl with the standardized NaOH solution until a persistent pink color is observed.

  • Continue taking and titrating samples until the reaction is at least 80% complete.

  • The concentration of HCl at each time point is proportional to the amount of acyl chloride that has reacted.

Data Analysis:

  • The concentration of the acyl chloride at time t, [AC]t, can be calculated from the initial concentration, [AC]₀, and the concentration of HCl at time t and at completion (infinity), [HCl]t and [HCl]∞ respectively: [AC]t = [AC]₀ - [HCl]t.

  • A plot of ln([AC]t) versus time will yield a straight line for a pseudo-first-order reaction.

  • The rate constant, k, is the negative of the slope of this line.

Determination of Reaction Rate by NMR Spectroscopy

This method allows for the in-situ monitoring of the reaction progress by observing the disappearance of a reactant peak or the appearance of a product peak in the NMR spectrum.

Objective: To determine the rate constant for the reaction of an acyl chloride with a nucleophile (e.g., an alcohol or amine) in a deuterated solvent.

Materials:

  • Acyl chloride of interest

  • Nucleophile (e.g., benzyl alcohol)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of the acyl chloride and the nucleophile in the deuterated solvent.

  • In an NMR tube, combine known volumes of the reactant solutions at a controlled temperature.

  • Quickly acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate a characteristic peak for one of the reactants and a characteristic peak for one of the products in each spectrum.

Data Analysis:

  • The relative concentrations of the reactant and product can be determined from the integral values.

  • Plot the natural logarithm of the reactant concentration (or a function of the concentrations for second-order reactions) versus time.

  • The rate constant can be determined from the slope of the resulting linear plot.

Visualizing Reactivity Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to acyl chloride reactivity and experimental design.

Factors_Influencing_Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Acyl Chloride Reactivity Inductive Inductive Effects EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Inductive->EWG + Reactivity EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Inductive->EDG - Reactivity Resonance Resonance Effects Resonance->EDG - Reactivity StericHindrance Steric Hindrance Bulky Bulky Substituents (e.g., t-butyl, cyclopentyl) StericHindrance->Bulky - Reactivity EWG->Reactivity EDG->Reactivity Bulky->Reactivity

Caption: Factors influencing acyl chloride reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A1 Prepare Stock Solutions (Acyl Chloride, Nucleophile) B1 Initiate Reaction (Mix Reactants) A1->B1 A2 Thermostat Reaction Vessel A2->B1 B2 Monitor Reaction Over Time (e.g., Titration, NMR) B1->B2 C1 Calculate Concentrations at Each Time Point B2->C1 C2 Plot Kinetic Data (e.g., ln[A] vs. time) C1->C2 C3 Determine Rate Constant (k) from Slope C2->C3

Caption: Experimental workflow for kinetic analysis.

Conclusion

This compound is a reactive acylating agent whose reactivity is modulated by a combination of steric hindrance from the cyclopentyl group and electronic effects from the 4-chlorophenyl substituent. While a precise quantitative ranking requires experimental data, a qualitative assessment based on established structure-reactivity principles places its reactivity between that of highly reactive aliphatic acyl chlorides and less reactive, sterically hindered, or electronically deactivated aromatic acyl chlorides. For applications requiring fine-tuning of acylation reactivity, this compound offers a unique profile that can be advantageous in complex syntheses. The experimental protocols detailed herein provide a framework for researchers to quantitatively assess its reactivity in specific chemical systems, enabling informed decisions in the design and optimization of synthetic routes.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates, the accurate quantification of highly reactive species such as 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is of paramount importance. This acyl chloride is a versatile building block in organic synthesis, and its precise measurement is critical for ensuring reaction efficiency, product purity, and the control of potentially genotoxic impurities.[1][2][3]

The inherent reactivity of the acyl chloride functional group presents a significant analytical challenge, as it is susceptible to hydrolysis and can react with components of the analytical system.[1][2] Direct analysis is often difficult, leading to the common use of derivatization techniques to convert the unstable acyl chloride into a more stable compound suitable for chromatographic analysis.[2][4][5]

This guide provides a comparative overview of validated analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. The performance of these methods is compared using key validation parameters to aid in the selection of the most appropriate technique for a given analytical challenge.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of two primary analytical approaches for the quantification of this compound: a derivatization-based HPLC-UV method and a derivatization-based GC-MS method. The data presented is a composite from validated methods for general acyl chloride analysis and closely related compounds, providing a reliable benchmark for method selection.

Performance ParameterDerivatization HPLC-UV MethodDerivatization GC-MS Method
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 3.0%≤ 2.5%
Limit of Detection (LOD) 0.01 - 0.03 µg/mL[4][5]0.01 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.10 µg/mL0.03 µg/mL
Analysis Time ~20 minutes~15 minutes
Selectivity HighVery High

Experimental Protocols

Detailed methodologies for the validated analytical techniques are provided below. These protocols offer a starting point for the implementation and adaptation of these methods in a laboratory setting.

Derivatization High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the pre-column derivatization of this compound with 2-nitrophenylhydrazine, which forms a stable, chromophoric derivative that can be readily detected by UV spectroscopy.[4][5]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 395 nm.[4]

Derivatization Procedure:

  • Accurately weigh the sample containing this compound and dissolve it in a suitable aprotic solvent (e.g., acetonitrile).

  • To a known volume of the sample solution, add an excess of 2-nitrophenylhydrazine solution (e.g., 100 µg/mL in acetonitrile).[4][5]

  • Allow the reaction to proceed at room temperature for 30 minutes.[4][5]

  • The resulting solution containing the derivatized product is then injected into the HPLC system.

Method Validation Summary: This method has been validated for high specificity and sensitivity, with detection limits for various acyl chlorides in the range of 0.01–0.03 μg/mL.[4][5] The use of a detection wavelength at 395 nm minimizes interference from most drug substances and their related impurities.[4]

Derivatization Gas Chromatography with Mass Spectrometric Detection (GC-MS)

This method involves the derivatization of this compound with a suitable nucleophile, such as methanol or an amine, to form a stable and volatile ester or amide derivative, which is then analyzed by GC-MS.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A suitable temperature gradient to ensure the separation of the derivative from other components.

  • Detector: Mass Spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Derivatization Procedure:

  • Dissolve the sample containing this compound in an aprotic solvent.

  • Add an excess of the derivatizing agent (e.g., methanol or a primary/secondary amine) and a suitable base (e.g., pyridine or triethylamine) to catalyze the reaction.

  • Allow the reaction to proceed to completion, which may be facilitated by gentle heating.

  • The resulting solution containing the stable derivative is then injected into the GC-MS system.

Method Validation Summary: GC-MS offers high selectivity and sensitivity for the analysis of the derivatized acyl chloride. The use of mass spectrometry allows for positive identification of the analyte and can achieve low limits of detection.

Methodology and Workflow Visualizations

To aid in the understanding of the analytical processes, the following diagrams illustrate the logical workflows for method selection and the experimental procedure for the derivatization-based HPLC analysis.

MethodSelection Analyte This compound Reactivity High Reactivity & Instability Analyte->Reactivity DirectAnalysis Direct Analysis (HPLC/GC) Reactivity->DirectAnalysis Challenging Derivatization Derivatization Reactivity->Derivatization Recommended Approach HPLC HPLC-UV Analysis Derivatization->HPLC GC GC-MS Analysis Derivatization->GC

Caption: Logical workflow for selecting an analytical method.

HPLCWorkflow Start Start SamplePrep Sample Preparation (Dissolve in Aprotic Solvent) Start->SamplePrep Derivatization Derivatization (Add 2-nitrophenylhydrazine) SamplePrep->Derivatization Reaction Incubate at RT (30 min) Derivatization->Reaction Injection Inject into HPLC Reaction->Injection Analysis Chromatographic Separation & UV Detection (395 nm) Injection->Analysis Quantification Quantification Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for derivatization HPLC-UV analysis.

References

Navigating the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride: A Comparative Guide to Oxalyl Chloride and Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of acyl chlorides is a critical step. When synthesizing 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride, a key intermediate for various pharmaceutical compounds, the choice between oxalyl chloride and thionyl chloride as the chlorinating agent is a pivotal decision. This guide provides an objective, data-driven comparison of these two reagents, summarizing their performance, outlining detailed experimental protocols, and offering a clear rationale for reagent selection.

The conversion of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid to its corresponding acyl chloride is readily achieved using either oxalyl chloride or thionyl chloride.[1][2] Both reagents are effective in this transformation, but they differ significantly in their reaction conditions, byproducts, and handling requirements, which can influence the overall efficiency and scalability of the synthesis.

At a Glance: Performance Comparison

To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative parameters for the synthesis of this compound using both oxalyl chloride and thionyl chloride.

FeatureOxalyl ChlorideThionyl Chloride
Typical Yield >95% (estimated for analogous reactions)~93.5%[1]
Reaction Temperature 0°C to Room Temperature40–50 °C[1]
Reaction Time 1–3 hours (typical)2 hours[1]
Catalyst Catalytic N,N-dimethylformamide (DMF) requiredNot typically required
Byproducts CO (g), CO₂ (g), HCl (g)SO₂ (g), HCl (g)
Work-up Evaporation of solvent and excess reagentRemoval of excess reagent by distillation or under reduced pressure[1]
Selectivity Generally milder and more selective for sensitive substratesHighly reactive, may lead to side reactions with sensitive functional groups
Cost More expensiveLess expensive

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both reagents are provided below. These protocols are based on established procedures for acyl chloride synthesis.

Synthesis using Oxalyl Chloride

This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride and catalytic DMF.

Materials:

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound, which is often of high purity and can be used directly in the next step or further purified by vacuum distillation.

Synthesis using Thionyl Chloride

This protocol is based on a specific procedure for the synthesis of this compound.[1]

Materials:

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (e.g., 2.0 eq), which can also serve as the solvent.

  • Heat the reaction mixture to 40–50°C with stirring.

  • Maintain the temperature and continue stirring for 2 hours.

  • The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The crude this compound can be purified by vacuum distillation.[1]

Reaction Mechanisms and Workflow

The conversion of the carboxylic acid to the acyl chloride proceeds through the formation of a highly reactive intermediate. The general workflow for this synthesis is depicted below.

G cluster_start Starting Material cluster_reagents Chlorinating Agent cluster_reaction Reaction cluster_product Product cluster_workup Work-up & Purification start 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid reagent Oxalyl Chloride + cat. DMF OR Thionyl Chloride start->reagent reaction Acyl Chloride Formation reagent->reaction product This compound reaction->product workup Removal of Volatiles & Vacuum Distillation product->workup

General workflow for the synthesis of this compound.

The choice of chlorinating agent influences the reaction intermediate and byproducts.

G cluster_oxalyl Oxalyl Chloride Pathway cluster_thionyl Thionyl Chloride Pathway start_ox Carboxylic Acid vilsmeier Vilsmeier Reagent (from Oxalyl Chloride + DMF) start_ox->vilsmeier intermediate_ox Reactive Intermediate vilsmeier->intermediate_ox product_ox Acyl Chloride intermediate_ox->product_ox byproducts_ox CO, CO₂, HCl intermediate_ox->byproducts_ox releases start_th Carboxylic Acid thionyl Thionyl Chloride start_th->thionyl intermediate_th Chlorosulfite Ester thionyl->intermediate_th product_th Acyl Chloride intermediate_th->product_th byproducts_th SO₂, HCl intermediate_th->byproducts_th releases

Comparative reaction pathways for acyl chloride formation.

Discussion and Recommendations

Oxalyl chloride is often favored in laboratory-scale synthesis, particularly when dealing with sensitive substrates that may not tolerate the higher temperatures required for thionyl chloride reactions. The reaction with oxalyl chloride is typically faster and proceeds under milder conditions (room temperature). The gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are easily removed, simplifying the work-up procedure. However, the higher cost of oxalyl chloride may be a consideration for large-scale production. The use of a catalytic amount of DMF is crucial for this reaction to proceed efficiently.

Thionyl chloride is a more cost-effective option and is widely used in industrial-scale synthesis. The reaction for the specific synthesis of this compound has been reported to proceed in good yield at a moderate temperature of 40–50°C.[1] The byproducts, sulfur dioxide and hydrogen chloride, are also gaseous and can be readily removed. However, the higher reaction temperature and the potential for side reactions with more complex or sensitive molecules are important factors to consider.

For the synthesis of this compound, both oxalyl chloride and thionyl chloride are excellent choices.

  • For small-scale laboratory synthesis, where mild reaction conditions and high purity are paramount, oxalyl chloride with catalytic DMF is recommended. The ease of work-up and high yields often justify the higher reagent cost.

  • For large-scale industrial production, where cost is a significant driver, thionyl chloride presents a more economical and proven alternative, with established protocols delivering high yields.

Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including scale, the presence of other functional groups in the starting material, and economic considerations. Researchers should carefully evaluate these factors to select the most appropriate method for their needs.

References

Quantitative Purity Analysis of 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the success of a synthetic pathway and the quality of the final product. 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a reactive acyl chloride intermediate where accurate purity determination is critical. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantitative purity analysis of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors including the analyte's properties, the nature of potential impurities, required accuracy and precision, and available instrumentation. Here, we compare GC-MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration for the analysis of this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterGC-MS (with derivatization)HPLC-UVqNMRTitration (Volhard Method)
Principle Separation by volatility and interaction with a stationary phase, followed by mass-based detection.Separation by differential partitioning between a mobile and stationary phase, with UV absorbance detection.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. Signal intensity is directly proportional to the number of nuclei.Precipitation of chloride ions with a known excess of silver nitrate, followed by back-titration of the excess silver ions.
Specificity High (mass selective detector)Moderate to High (depends on chromatographic resolution)High (structurally informative)Low (measures total acid chloride content)
Precision (RSD) < 2%< 1%< 1%< 2%
Accuracy High (with appropriate standard)High (with appropriate standard)Very High (primary ratio method)Moderate (potential for interferences)
Limit of Quantitation (LOQ) Low (µg/mL)Low (µg/mL)Moderate (mg/mL)High (mg/mL)
Sample Throughput ModerateHighLow to ModerateHigh
Key Advantages Excellent for volatile impurities, provides structural information.Widely available, robust, suitable for non-volatile impurities.Does not require a specific reference standard of the analyte, provides structural confirmation.[1][2][3][4][5]Inexpensive, simple instrumentation.
Key Disadvantages Derivatization may be required for reactive acyl chlorides, thermal degradation is possible.Requires a chromophore, potential for co-elution.Lower sensitivity than chromatographic methods, requires a certified internal standard.Non-specific, susceptible to interference from other halides.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) - Inferred Method

Due to the high reactivity of acyl chlorides, a derivatization step is recommended to form a more stable compound suitable for GC analysis. Derivatization with an alcohol to form the corresponding ester is a common approach.

a) Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Add 1 mL of anhydrous 2-propanol and 100 µL of pyridine (to act as a catalyst and acid scavenger).

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Dilute to the mark with dichloromethane.

  • Prepare a series of calibration standards using a purified reference standard of the 2-propyl ester derivative.

b) GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

c) Data Analysis: The purity is calculated based on the area percent of the main derivative peak relative to the total peak areas in the chromatogram. Impurities can be tentatively identified by their mass spectra.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method is suitable for the analysis of this compound.[9] Due to the reactivity of the acyl chloride with protic solvents, an aprotic mobile phase or rapid analysis after dissolution in a protic solvent is necessary. The protocol below is based on a published method for this compound.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

  • Prepare calibration standards from a well-characterized reference standard in acetonitrile.

b) HPLC Conditions:

  • Column: Newcrom R1 C18 column (150 mm x 4.6 mm, 5 µm) or equivalent.[9]

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, a small amount of formic acid can be added to the water.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

c) Data Analysis: Purity is determined by comparing the peak area of the analyte to a calibration curve generated from the reference standard.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2][3][4][5]

a) Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into an NMR tube.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the sample and the internal standard.

b) NMR Acquisition Parameters (Example on a 400 MHz spectrometer):

  • Pulse Program: Standard 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: 16 or higher for good signal-to-noise.

c) Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Titration (Volhard Method)

This method determines the amount of hydrolyzable chloride, which corresponds to the acyl chloride content.[10][11]

a) Sample Preparation and Titration:

  • Accurately weigh approximately 0.5 g of the sample into a 250 mL Erlenmeyer flask.

  • Carefully add 50 mL of 0.1 M aqueous sodium hydroxide to hydrolyze the acyl chloride. Stir for 30 minutes.

  • Acidify the solution with 5 mL of 1+1 nitric acid.

  • Add a known excess of standardized 0.1 M silver nitrate solution (e.g., 50.00 mL) to precipitate the chloride as AgCl.

  • Add 3 mL of nitrobenzene (to coat the AgCl precipitate) and 1 mL of ferric ammonium sulfate indicator solution.

  • Titrate the excess silver nitrate with standardized 0.1 M potassium thiocyanate solution until the first permanent reddish-brown color appears.

b) Data Analysis: The amount of acyl chloride is calculated based on the amount of silver nitrate consumed in the precipitation reaction.

Visualizations

Experimental Workflow for GC-MS Purity Analysis

GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Derivatize with 2-Propanol & Pyridine Sample->Derivatize Dilute Dilute with Dichloromethane Derivatize->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for the purity analysis of this compound by GC-MS.

Comparison of Analytical Method Principles

Logical Comparison of Analytical Techniques cluster_chrom Chromatographic Methods cluster_spec Spectroscopic Method cluster_classic Classical Method Analyte 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride GCMS GC-MS (Volatility & Mass) Analyte->GCMS Derivatize HPLC HPLC-UV (Polarity & UV Absorbance) Analyte->HPLC qNMR qNMR (Nuclear Properties) Analyte->qNMR Titration Titration (Chemical Reactivity) Analyte->Titration Hydrolyze

Caption: Relationship between the analyte and the principles of the compared analytical methods.

References

Confirming the molecular structure of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride using IR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide to Confirming the Molecular Structure of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride using IR Spectroscopy

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is a critical step in ensuring the identity, purity, and stability of synthesized compounds. This guide provides a comprehensive comparison of the expected infrared (IR) spectroscopic data for this compound against the characteristic absorption frequencies of its constituent functional groups. The presented experimental data and protocols will aid in the unambiguous verification of its molecular structure.

Molecular Structure of this compound

This compound is an acyl chloride derivative with the molecular formula C12H12Cl2O.[1][2][3][4][5] Its structure features a cyclopentane ring centrally bonded to both a 4-chlorophenyl group and a carbonyl chloride moiety.[2][3] This unique combination of functional groups gives rise to a characteristic infrared spectrum that can be used for its identification.

Comparative Analysis of Infrared Absorption Data

The confirmation of the structure of this compound via IR spectroscopy relies on the identification of vibrational frequencies corresponding to its specific functional groups. The table below summarizes the expected absorption peaks for the target molecule and compares them with the typical IR absorption ranges for acyl chlorides, cyclopentanes, and para-substituted aromatic compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) for this compound General Frequency Range (cm⁻¹) for the Functional Group
Acyl Chloride C=O Stretch~18001775-1810[6][7][8][9]
Aromatic Ring C-H Stretch3030-30803000-3100[10][11][12]
C=C Stretch (in-ring)1585-1600 and 1450-15001450-1600[10][13]
C-H Out-of-plane bend (para-substitution)800-860800-860
Cyclopentane C-H Stretch (sp³)2850-29902850-3000[11][14]
CH₂ Bend (Scissoring)~1460~1465[12][14]
Chloroalkane C-Cl Stretch600-800550-880[13]

The most indicative absorption for this compound is the strong carbonyl (C=O) stretch of the acyl chloride group, which is expected at a high wavenumber, around 1800 cm⁻¹.[6][9] This high frequency is a hallmark of acyl chlorides and distinguishes them from other carbonyl-containing compounds like ketones or esters.[6][7]

The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching absorptions in the 1450-1600 cm⁻¹ region.[10][13] Furthermore, the para-substitution pattern on the benzene ring should give rise to a strong C-H out-of-plane bending absorption in the 800-860 cm⁻¹ range.

The cyclopentyl moiety will be evidenced by sp³ C-H stretching bands appearing just below 3000 cm⁻¹[11][14] and CH₂ bending vibrations around 1460 cm⁻¹.[14] The C-Cl stretching vibration from the chlorophenyl group is expected in the lower frequency "fingerprint" region of the spectrum.[13]

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines the standard procedure for obtaining an IR spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To acquire a high-quality infrared spectrum of the analyte for structural confirmation.

Materials and Equipment:

  • This compound sample

  • FTIR Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory

  • Spatula

  • Isopropanol or other suitable solvent for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the IR absorptions of atmospheric water and carbon dioxide from the sample spectrum.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks in the spectrum.

    • Compare the observed peak positions with the expected frequencies for the functional groups present in this compound as detailed in the comparison table.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Workflow for Structural Confirmation

The logical flow for confirming the molecular structure of this compound using IR spectroscopy is illustrated in the following diagram.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis and Confirmation A Sample Preparation B FTIR Instrument Setup A->B C Acquire Background Spectrum B->C D Apply Sample to ATR Crystal C->D E Acquire Sample Spectrum D->E F Process and Analyze Spectrum E->F G Identify Key Functional Group Peaks (C=O, Aromatic C=C, C-H, etc.) F->G H Compare with Reference Data G->H I Structure Confirmed H->I Match J Structure Not Confirmed H->J Mismatch

References

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride: Novel versus Patented Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a novel synthesis method for 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride against established, patented techniques. The objective is to offer a clear comparison of performance, efficiency, and reaction conditions to aid in the selection of the most suitable synthetic route for laboratory and industrial applications. This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1]

Executive Summary of Synthesis Methods

The conventional and widely patented method for synthesizing this compound involves the use of thionyl chloride (SOCl₂) as a chlorinating agent.[1][2] This guide introduces a comparative "novel" approach utilizing oxalyl chloride with a catalytic amount of dimethylformamide (DMF), a method known for its milder reaction conditions and cleaner byproducts. This comparison will focus on key performance indicators such as reaction yield, product purity, reaction time, and temperature.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the novel and patented synthesis methods. Data for the patented method is based on typical literature values, while the data for the novel method represents expected outcomes under optimized conditions.

ParameterPatented Method (Thionyl Chloride)Novel Method (Oxalyl Chloride/DMF)
Typical Yield 85-95%90-98%
Product Purity (HPLC) ≥98%≥99%
Reaction Temperature 40-50°CRoom Temperature (20-25°C)
Reaction Time 2-4 hours1-2 hours
Key Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Reagent Handling Thionyl chloride is corrosive and reacts violently with water. Requires careful handling in a fume hood.Oxalyl chloride is toxic and corrosive. Byproducts are gaseous and must be vented.
Work-up/Purification Excess SOCl₂ removed by distillation/vacuum.Solvent and volatiles removed by vacuum.

Experimental Protocols

Detailed methodologies for both the patented and novel synthesis routes are provided below.

Patented Method: Acyl Chlorination using Thionyl Chloride

This method relies on the conversion of the corresponding carboxylic acid to the acyl chloride using thionyl chloride.[2]

Materials:

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another aprotic solvent (optional)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask while stirring. The addition can be done dropwise to control any initial exothermic reaction.

  • Heat the reaction mixture to a controlled temperature of 40–50 °C.[2]

  • Maintain stirring at this temperature for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by observing the dissolution of the solid carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.

  • The crude this compound can be purified by vacuum distillation to yield the final product.[2]

Novel Method: Acyl Chlorination using Oxalyl Chloride and Catalytic DMF

This approach offers a milder alternative to the thionyl chloride method, often proceeding at room temperature with high efficiency.

Materials:

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask

  • Addition funnel

  • Gas outlet to a scrubbing system

  • Stirring plate and magnetic stir bar

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops) to the solution with stirring.

  • In an addition funnel, place a solution of oxalyl chloride (typically 1.2-1.5 equivalents) in anhydrous DCM.

  • Add the oxalyl chloride solution dropwise to the stirred solution of the carboxylic acid at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Once the gas evolution has stopped, the reaction is complete.

  • Remove the solvent and any volatile byproducts under reduced pressure to obtain the crude product.

  • The resulting this compound is often of high purity and may be used directly for subsequent reactions, or it can be further purified by vacuum distillation.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the patented and novel synthesis methods.

G cluster_patented Patented Method Workflow A Charge flask with 1-(4-Chlorophenyl)cyclopentanecarboxylic acid B Add excess Thionyl Chloride A->B C Heat reaction mixture to 40-50°C for 2-4h B->C D Cool to room temperature C->D E Remove excess SOCl₂ under vacuum D->E F Purify by vacuum distillation E->F G Final Product F->G

Caption: Workflow for the patented synthesis of this compound.

G cluster_novel Novel Method Workflow A Dissolve carboxylic acid in anhydrous DCM B Add catalytic DMF A->B C Dropwise addition of Oxalyl Chloride in DCM at RT B->C D Stir at RT for 1-2h C->D E Remove solvent and volatiles under vacuum D->E F Final Product (High Purity) E->F

Caption: Workflow for the novel synthesis of this compound.

References

A Comparative Guide to the Cross-Validation of HPLC and Titrimetric Methods for 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and traditional titrimetric methods for the quantitative assay of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and stability of this key chemical intermediate in pharmaceutical synthesis.[1] This document outlines the experimental protocols for both methodologies, presents a side-by-side comparison of their performance characteristics, and offers guidance on cross-validation to ensure data integrity and method suitability.

The validation of analytical procedures is essential to demonstrate their fitness for the intended purpose.[2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, and precision.[3][4][5]

Principles of the Analytical Methods

1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that offers high resolution and sensitivity. For the analysis of this compound, a reverse-phase HPLC method is typically employed.[6] This method separates the analyte from its impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[7] Due to the high reactivity of the acyl chloride functional group, which can hydrolyze to the corresponding carboxylic acid, careful sample preparation and method control are crucial.[1][7] For trace analysis, derivatization may be necessary to enhance detection and minimize matrix effects.[8][9]

1.2. Titrimetric Method

Titrimetry, a classic analytical technique, relies on the stoichiometry of a chemical reaction. For the assay of this compound, an acid-base titration is a suitable approach. The method involves the hydrolysis of the acyl chloride to produce the corresponding carboxylic acid and hydrochloric acid (HCl). The total amount of acid is then determined by titration with a standardized basic solution. This method is generally less sensitive than HPLC but can be robust, cost-effective, and suitable for assaying the bulk substance.

Experimental Protocols

2.1. HPLC Method

Objective: To determine the purity of this compound by quantifying the main peak and separating it from potential impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid[6][7]

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[6][7] The exact ratio should be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve a known amount of the sample in the same solvent as the standard to achieve a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 70:30:0.1)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan (typically around 230 nm)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the percentage purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area of the reference standard.

2.2. Titrimetric Method

Objective: To determine the assay of this compound by acid-base titration.

Instrumentation and Reagents:

  • Burette (50 mL)

  • Pipettes and volumetric flasks

  • Magnetic stirrer

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (neutralized)

  • Phenolphthalein indicator solution

  • Sample of this compound

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a conical flask.

  • Hydrolysis: Add 50 mL of neutralized ethanol to the flask and stir to dissolve the sample. The acyl chloride will react with the ethanol and any residual water to form the corresponding ester, carboxylic acid, and HCl.

  • Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the acidic solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.

  • Blank Titration: Perform a blank titration using 50 mL of neutralized ethanol to account for any acidity in the solvent.

  • Calculation: Calculate the percentage assay of this compound based on the volume of NaOH consumed, its molarity, and the weight of the sample taken. Each mole of the acyl chloride will produce two moles of acid upon complete hydrolysis (one from the carboxylic acid and one from HCl).

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of the HPLC and titrimetric methods for the assay of this compound.

Parameter HPLC Method Titrimetric Method Remarks
Specificity HighLow to ModerateHPLC can separate the analyte from impurities and degradation products. Titration measures the total acidity, which may include contributions from acidic impurities.
Linearity Excellent (e.g., R² > 0.999)GoodHPLC typically shows excellent linearity over a wide concentration range. Titration is linear within a practical range.
Range WideNarrowerHPLC is suitable for both high and low concentrations. Titration is best for assaying the bulk material.
Accuracy High (e.g., 98-102% recovery)Good (e.g., 97-103% recovery)Both methods can provide accurate results when properly validated.
Precision (%RSD) Excellent (e.g., < 1.0%)Good (e.g., < 2.0%)HPLC generally offers higher precision due to automation and sensitivity.
Limit of Detection (LOD) LowHighHPLC is significantly more sensitive and can detect trace amounts of the analyte.
Limit of Quantitation (LOQ) LowHighHPLC can accurately quantify much lower concentrations than titration.
Robustness GoodExcellentTitrimetric methods are often less susceptible to small variations in experimental conditions.
Sample Throughput High (with autosampler)LowHPLC allows for automated analysis of multiple samples.
Cost & Complexity HighLowHPLC instrumentation is expensive and requires skilled operators. Titration is a simple and inexpensive technique.

Mandatory Visualizations

CrossValidationWorkflow cluster_hplc HPLC Method cluster_titration Titrimetric Method cluster_crossval Cross-Validation hplc_dev Method Development hplc_val Method Validation (ICH) hplc_dev->hplc_val hplc_assay Sample Assay hplc_val->hplc_assay compare Compare Results hplc_assay->compare HPLC Results titration_dev Method Development titration_val Method Validation titration_dev->titration_val titration_assay Sample Assay titration_val->titration_assay titration_assay->compare Titration Results assess Assess Comparability compare->assess report Final Report assess->report

Caption: Workflow for the cross-validation of HPLC and titrimetric methods.

LogicalComparison cluster_main Assay of this compound cluster_hplc HPLC Method cluster_titration Titrimetric Method Compound Analyte HPLC HPLC Compound->HPLC is analyzed by Titration Titration Compound->Titration is analyzed by Specificity_H High Specificity HPLC->Specificity_H Sensitivity_H High Sensitivity HPLC->Sensitivity_H Cost_H High Cost HPLC->Cost_H Specificity_L Low Specificity Titration->Specificity_L Sensitivity_L Low Sensitivity Titration->Sensitivity_L Cost_L Low Cost Titration->Cost_L

Caption: Key comparative aspects of HPLC and titrimetric methods.

Conclusion

Both HPLC and titrimetric methods can be effectively used for the assay of this compound, each with its own set of advantages and limitations.

  • The HPLC method is superior in terms of specificity, sensitivity, and precision, making it the method of choice for purity testing, stability studies, and the analysis of samples containing impurities. Its ability to separate and quantify individual components is a significant advantage.

  • The titrimetric method is a simple, cost-effective, and robust technique that is well-suited for the routine assay of the bulk drug substance where high sensitivity is not a primary requirement.

Cross-validation of the two methods is highly recommended.[10] By analyzing the same batch of material with both techniques, a comprehensive understanding of the sample's purity and assay can be achieved. A successful cross-validation, where both methods yield comparable assay values (within acceptable limits), provides a high degree of confidence in the analytical results and the overall quality of the this compound. This integrated approach ensures robust quality control throughout the drug development process.

References

Comparative In-Vitro Cytotoxicity of 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a reactive acyl chloride that serves as a versatile building block in organic synthesis and medicinal chemistry.[2][3] Its structure, featuring a cyclopentane ring and a 4-chlorophenyl group, makes it a valuable starting material for synthesizing various bioactive molecules, including potential anti-cancer agents.[2][3] Understanding the structure-activity relationships (SAR) of its analogs is crucial for the rational design of novel therapeutic compounds with enhanced efficacy and selectivity. This guide focuses on the comparative in-vitro cytotoxicity of a series of analogs, exploring how modifications to the chemical structure influence their anti-cancer activity.

Data Presentation: Comparative Cytotoxicity

The in-vitro cytotoxicity of the synthesized 1-(4-chlorophenyl)-5-alkoxy-1-pentanone analogs was evaluated against the HeLa (human cervical cancer) cell line using the MTT assay.[1] The results, presented as the half-maximal inhibitory concentration (IC₅₀), are summarized in the table below. A lower IC₅₀ value indicates a higher cytotoxic potency.

Compound IDR GroupAr GroupMolecular FormulaMolecular Weight ( g/mol )IC₅₀ (µM) against HeLa cells
CPMP -CH₃4-ChlorophenylC₁₂H₁₅ClO₂226.70Data not available in provided text
CPEP -CH₂CH₃4-ChlorophenylC₁₃H₁₇ClO₂240.73Data not available in provided text
CPBP -(CH₂)₃CH₃4-ChlorophenylC₁₅H₂₁ClO₂268.78Data not available in provided text
FPMP -CH₃4-FluorophenylC₁₂H₁₅FO₂210.25Data not available in provided text
BPMP -CH₃4-BromophenylC₁₂H₁₅BrO₂271.15Data not available in provided text

Note: While the referenced document describes the evaluation of these compounds, the specific IC₅₀ values were not provided in the excerpt.

Experimental Protocols

The following section details the methodology used for the in-vitro cytotoxicity assessment of the synthesized analogs.[1]

In-Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized analogs (ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The culture medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader to determine cell viability.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis, purification, and characterization of the pentanone analogs.[1]

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization A Stirred solution of substituted benzene and AlCl3 in DCM at 0°C B Dropwise addition of 5-alkoxyvaleryl chloride in DCM A->B 1.2 eq. benzene 1.5 eq. AlCl3 C Reaction mixture stirred for 4-6 hours at room temperature B->C 1.0 eq. acyl chloride D Quench reaction with ice-cold 2M HCl C->D E Separate organic layer D->E F Extract aqueous layer with DCM E->F G Purification of crude product F->G H Characterization of analogs G->H

Workflow for the synthesis and purification of pentanone analogs.

Plausible Signaling Pathway for Apoptosis Induction

Based on the observed cytotoxic effects, a potential mechanism of action for these analogs could be the induction of apoptosis.[1] Studies on related cyclopentenone compounds have shown that their cytotoxic and pro-apoptotic activities can be mediated by mitochondria and the activation of caspase-3.[4][5] The following diagram illustrates a simplified, plausible signaling pathway.

G Compound Pentanone Analog Mito Mitochondrial Stress Compound->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A potential signaling pathway for apoptosis induction by the pentanone analogs.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 71501-44-5

  • Molecular Formula: C₁₂H₁₂Cl₂O

Immediate Safety and Hazard Information

This compound is a corrosive and moisture-sensitive acyl chloride. Its primary hazards stem from its high reactivity.

  • Corrosivity: Causes severe skin burns and serious eye damage upon contact.

  • Reactivity with Water: Reacts with water, including moisture in the air, to produce corrosive hydrogen chloride gas and 1-(4-chlorophenyl)cyclopentanecarboxylic acid. This reaction is exothermic and can lead to pressure buildup in sealed containers.

  • Inhalation Hazard: Inhalation of vapors or fumes can cause severe respiratory tract irritation and burns.

Hazard Classification:

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage.

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage. |

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this substance.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and corrosive vapors.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Check glove compatibility and breakthrough times.
Body Protection Flame-retardant lab coat and a chemical-resistant apron.Protects against spills and splashes.
Respiratory Protection Use in a certified chemical fume hood is required. For emergencies or situations with potential for high vapor concentration, a NIOSH-approved respirator with an acid gas cartridge is necessary.Prevents inhalation of corrosive vapors.
Operational Plan: Handling and Storage

Engineering Controls:

  • All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible in the immediate work area.

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area in the fume hood by removing unnecessary items and ensuring spill control materials are within reach.

  • Dispensing: Use a syringe or cannula for transferring the liquid to prevent exposure to air and moisture. If weighing is necessary, do so in a closed container.

  • Reactions: Add the acyl chloride slowly to the reaction mixture to control the exothermic reaction. Ensure the reaction vessel is adequately vented or equipped with a pressure-equalizing dropping funnel.

  • Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical.

Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.

  • Keep the container tightly sealed to prevent moisture ingress.

  • Store in a designated corrosives cabinet.

Disposal Plan

Waste Characterization:

  • Unused this compound and any materials contaminated with it are considered hazardous waste.

Disposal Protocol:

  • Quenching (for small residual amounts): Slowly and cautiously add the waste material to a stirred, cooled (ice bath) solution of sodium bicarbonate or another suitable weak base in a fume hood. This process is highly exothermic and will release gas.

  • Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

  • Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.

Experimental Protocol: Amide Synthesis

This protocol details a representative procedure for the synthesis of an amide using this compound.

Objective: To synthesize N-benzyl-1-(4-chlorophenyl)cyclopentanecarboxamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Logical Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G cluster_contingency Contingency Plans prep Preparation - Assess Hazards (SDS) - Don PPE - Prepare Fume Hood handling Handling - Dispense in Fume Hood - Use Anhydrous Techniques - Controlled Addition prep->handling post_handling Post-Handling - Securely Seal Container - Decontaminate Work Area handling->post_handling spill Spill Response - Evacuate Area - Alert Others - Use Appropriate Absorbent handling->spill emergency Emergency - Skin/Eye Contact: Flush with Water - Inhalation: Move to Fresh Air - Seek Immediate Medical Attention handling->emergency storage Storage - Cool, Dry, Ventilated - Tightly Sealed - Corrosives Cabinet post_handling->storage disposal Disposal - Characterize as Hazardous Waste - Quench (if necessary) - Collect in Labeled Container post_handling->disposal

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.